(3-Oxopiperazin-2-yl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-oxopiperazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c9-5(10)3-4-6(11)8-2-1-7-4/h4,7H,1-3H2,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJIRWKIYQMFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406448 | |
| Record name | (3-oxopiperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405214-33-7 | |
| Record name | (3-oxopiperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-Oxopiperazin-2-yl)acetic acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Oxopiperazin-2-yl)acetic acid is a heterocyclic organic compound belonging to the piperazinone class. The piperazine and piperazinone scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. These structures are known to interact with various biological targets, leading to applications in areas such as neuroscience, oncology, and infectious diseases. This technical guide provides a detailed overview of the known and predicted chemical properties of this compound, a proposed synthetic route, and a discussion of its potential biological significance based on the activities of related compounds.
Chemical Properties
Experimentally determined physicochemical data for this compound is limited in publicly available literature. The following tables summarize the known and predicted properties of this compound.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₃ | Vendor Information |
| Molecular Weight | 158.16 g/mol | Vendor Information |
| CAS Number | 405214-33-7 | Vendor Information |
| Appearance | Solid (predicted) | General Chemical Knowledge |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in water and polar organic solvents. | Based on XLogP3 |
| pKa | Not available | - |
| XLogP3 | -3.8 | PubChem (Computed)[1] |
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the searched literature. Characterization of the synthesized compound would be essential to confirm its structure.
Experimental Protocols
Proposed Synthesis of this compound
A feasible approach for the synthesis of this compound could involve the reaction of a suitably protected aspartic acid derivative with ethylenediamine.
Step 1: Protection of Aspartic Acid
The amino and the side-chain carboxylic acid groups of aspartic acid would need to be protected to ensure selective reaction at the alpha-carboxylic acid. A common protecting group for the amine is the Boc (tert-butyloxycarbonyl) group, and the side-chain carboxyl group can be protected as a benzyl ester.
Step 2: Activation of the Alpha-Carboxylic Acid
The unprotected alpha-carboxylic acid of the protected aspartic acid would then be activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).
Step 3: Reaction with Ethylenediamine
The activated aspartic acid derivative would then be reacted with ethylenediamine. One of the amino groups of ethylenediamine will react with the activated carboxyl group to form an amide bond.
Step 4: Intramolecular Cyclization and Deprotection
The resulting intermediate would then be induced to undergo intramolecular cyclization to form the piperazinone ring. This is typically achieved by heating. Subsequent deprotection of the Boc and benzyl groups under appropriate conditions (e.g., acid treatment for Boc removal and hydrogenolysis for benzyl ester cleavage) would yield the final product, this compound.
Caption: Proposed Synthetic Workflow for this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been identified, the broader class of piperazine and piperazinone-containing molecules exhibits a wide range of pharmacological activities.
Derivatives of piperazine have been investigated as antagonists for the platelet glycoprotein IIb/IIIa receptor, which plays a crucial role in platelet aggregation. A study on a series of 2-oxopiperazinyl acetic acid derivatives showed potent inhibition of ADP-induced platelet aggregation.[2] This suggests that this compound could potentially be explored for its antiplatelet activity.
Furthermore, piperazinone derivatives are known to possess a diverse range of biological activities, including anticancer and central nervous system effects. The piperazinone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.
Given the structural features of this compound, it is conceivable that it could interact with various enzymes or receptors. For instance, many small molecule inhibitors of signaling pathway components contain heterocyclic scaffolds. A hypothetical signaling pathway that could be investigated for modulation by this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and other diseases.
Caption: Hypothetical Inhibition of the PI3K/Akt Signaling Pathway.
Conclusion
This compound is a molecule with potential for further investigation in the field of drug discovery. While experimental data on its chemical and biological properties are currently scarce, its structural similarity to other biologically active piperazinone derivatives suggests that it may possess interesting pharmacological activities. The proposed synthetic route provides a starting point for its chemical synthesis and subsequent biological evaluation. Further research is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. 2-[(2S)-3-oxopiperazin-2-yl]acetic acid | C6H10N2O3 | CID 1532476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel non-peptide GPIIb/IIIa antagonists: synthesis and biological activities of 2-[4-[2-(4-amidinobenzoylamino)-2-(substituted)acetyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazinyl] acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of (3-Oxopiperazin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Oxopiperazin-2-yl)acetic acid is a heterocyclic organic compound belonging to the piperazine class. The piperazine ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, anthelmintic, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines experimental protocols for their determination, and discusses potential biological relevance based on related structures. Due to the limited availability of experimental data for this specific molecule, predicted values are provided where necessary and are clearly indicated.
Chemical Identity and Properties
A summary of the key identifiers and physicochemical properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | 2-(3-oxopiperazin-2-yl)acetic acid | |
| Synonyms | This compound | |
| CAS Number | 405214-33-7 | |
| Molecular Formula | C₆H₁₀N₂O₃ | |
| Molecular Weight | 158.16 g/mol | |
| Predicted pKa | 3.56 ± 0.10 | [2] |
| Predicted XLogP3 | -3.8 | PubChem |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Determination of Melting Point
The melting point of a solid compound is a critical indicator of its purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Determination of pKa (Acid Dissociation Constant)
The pKa value is essential for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and biological activity.
Protocol: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.
-
Instrumentation: A calibrated pH meter with a suitable electrode and a burette for the titrant.
-
Procedure: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of Solubility
Aqueous solubility is a crucial parameter for drug development, affecting bioavailability and formulation.
Protocol: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a potential synthetic route can be inferred from the synthesis of structurally related compounds. For instance, the synthesis of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid involves the reaction of a precursor with ethylenediamine.[4] A plausible synthetic workflow for this compound could start from a suitable protected amino acid derivative.
Caption: A potential synthetic workflow for this compound.
Characterization of the final product would involve a suite of analytical techniques to confirm its identity and purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the amide carbonyl, carboxylic acid, and N-H bonds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[3]
Potential Biological Activity and Signaling Pathways
Specific biological activity and target pathways for this compound have not been reported. However, the piperazine scaffold is a well-known pharmacophore present in numerous drugs with diverse biological activities.[1] Derivatives of piperazine have been reported to exhibit antimicrobial, antifungal, and anti-inflammatory properties.[6][7][8]
Given the structural features of this compound, it could potentially interact with various biological targets. A hypothetical signaling pathway that could be modulated by a bioactive small molecule is depicted below. This is a generic representation and has not been experimentally validated for this specific compound.
Caption: A generic signaling pathway potentially modulated by a small molecule.
Conclusion
This compound is a piperazine derivative with potential for further investigation in drug discovery and development. This guide has summarized the currently available physicochemical data and provided standard experimental protocols for the determination of key properties. While experimental data for this specific compound is sparse, the provided information serves as a valuable resource for researchers interested in its synthesis, characterization, and potential biological evaluation. Further experimental studies are warranted to fully elucidate its physicochemical profile and pharmacological activity.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. This compound(SALTDATA: FREE) CAS#: 405214-33-7 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 7. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(3-Oxopiperazin-2-yl)acetic acid molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a concise overview of the fundamental physicochemical properties of (3-Oxopiperazin-2-yl)acetic acid. The information is presented to be a valuable resource for professionals engaged in chemical research and drug development.
Physicochemical Properties
The core quantitative data for this compound and its hydrochloride salt are summarized in the table below for straightforward reference and comparison.
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₆H₁₀N₂O₃[1] | C₆H₁₁ClN₂O₃[2] |
| Molecular Weight | 158.16 g/mol [1] | 194.61 g/mol [2] |
| Isomeric SMILES | C1CNC(=O)C(N1)CC(=O)O[1] | Not Available |
| CAS Number | 405214-33-7[1] | Not Available |
Experimental Protocols
Data Visualization
The following diagram illustrates the logical relationship between the chemical name, molecular formula, and molecular weight of this compound.
References
An In-depth Technical Guide to the Synthesis of (3-Oxopiperazin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible synthetic pathways for (3-Oxopiperazin-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the proposed experimental protocols, summarizes key quantitative data, and includes visualizations of the synthetic routes to facilitate understanding and replication.
Overview of the Synthetic Strategy
The most viable synthetic approach to this compound involves a two-stage process:
-
Formation of the Piperazinone Ring: Synthesis of the intermediate, ethyl (3-oxopiperazin-2-yl)acetate, via a cyclocondensation reaction.
-
Hydrolysis: Conversion of the ethyl ester intermediate to the final carboxylic acid product.
This strategy allows for the controlled formation of the core piperazinone structure followed by the deprotection of the carboxylic acid moiety.
Synthesis Pathway Visualization
The overall synthetic pathway is depicted below.
Figure 1: Proposed two-stage synthesis of this compound.
Detailed Experimental Protocols
Stage 1: Synthesis of Ethyl (3-Oxopiperazin-2-yl)acetate
This stage involves three key steps: esterification of L-aspartic acid, N-acetylation, and cyclocondensation with ethylenediamine.
Step 1.1: Synthesis of Diethyl L-Aspartate Hydrochloride
This procedure follows a standard Fischer esterification protocol.
-
Reaction Scheme:
Figure 2: Fischer esterification of L-Aspartic Acid.
-
Protocol:
-
Suspend L-aspartic acid (1.0 eq) in anhydrous ethanol (5-10 volumes).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 eq) dropwise to the stirred suspension under a fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product as a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Step 1.2: Synthesis of N-Acetyl-L-aspartic Acid Diethyl Ester
This step involves the N-acetylation of the amino group of the diester.
-
Reaction Scheme:
Figure 3: N-Acetylation of Diethyl L-Aspartate Hydrochloride.
-
Protocol:
-
Dissolve diethyl L-aspartate hydrochloride (1.0 eq) in dichloromethane (10 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt.
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by silica gel chromatography if necessary.
-
Step 1.3: Synthesis of Ethyl (S)-(3-Oxopiperazin-2-yl)acetate
This is the key ring-forming step.
-
Reaction Scheme:
Figure 4: Cyclocondensation to form the piperazinone ring.
-
Protocol:
-
Dissolve N-acetyl-L-aspartic acid diethyl ester (1.0 eq) in ethanol (10-20 volumes).
-
Add ethylenediamine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel chromatography or recrystallization.
-
Stage 2: Hydrolysis of Ethyl (S)-(3-Oxopiperazin-2-yl)acetate
This final stage converts the ethyl ester to the desired carboxylic acid. Care must be taken to avoid hydrolysis of the lactam ring.
-
Reaction Scheme:
Figure 5: Saponification of the ethyl ester.
-
Protocol:
-
Dissolve ethyl (S)-(3-oxopiperazin-2-yl)acetate (1.0 eq) in a mixture of THF and water.
-
Add a solution of sodium hydroxide (1.1 eq) or lithium hydroxide (1.1 eq) in water.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully acidify the reaction mixture to pH 3-4 with a dilute solution of hydrochloric acid (e.g., 1 M HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
The product can be further purified by recrystallization.
-
Quantitative Data
The following tables summarize the expected properties and yields for the key compounds in this synthesis. Data is based on typical values for analogous reactions and commercially available product information.
Table 1: Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Diethyl L-Aspartate Hydrochloride | C₈H₁₆ClNO₄ | 225.67 | White solid |
| N-Acetyl-L-aspartic Acid Diethyl Ester | C₁₀H₁₇NO₅ | 231.25 | Colorless oil |
| Ethyl (S)-(3-Oxopiperazin-2-yl)acetate | C₈H₁₄N₂O₃ | 186.21 | Solid |
| (S)-(3-Oxopiperazin-2-yl)acetic Acid | C₆H₁₀N₂O₃ | 158.16 | Solid |
Table 2: Expected Yields and Reaction Conditions
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Esterification | Ethanol, Thionyl Chloride | Ethanol | Reflux | 4-6 | 85-95 |
| N-Acetylation | Acetic Anhydride, TEA | Dichloromethane | RT | 12-16 | 90-98 |
| Cyclocondensation | Ethylenediamine | Ethanol | Reflux | 12-24 | 60-80 |
| Hydrolysis | NaOH or LiOH, HCl | THF/Water | RT | 2-4 | 80-95 |
Conclusion
This technical guide outlines a robust and plausible multi-step synthesis for this compound. The pathway leverages well-established reactions, starting from the readily available amino acid, L-aspartic acid. The key steps involve the formation of an N-acetylated diethyl aspartate, followed by a cyclocondensation with ethylenediamine to construct the piperazinone core, and a final selective hydrolysis of the ethyl ester. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the preparation of this and related heterocyclic compounds for further investigation.
An In-Depth Technical Guide on the Piperazine-2,5-dione Scaffold: A Core Moiety in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperazine-2,5-dione Core
The piperazine-2,5-dione moiety, a six-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to present diverse pharmacophoric features have established it as a cornerstone in the development of a wide array of therapeutic agents. While the specific derivative, 1-(methoxymethyl)piperazine-2,5-dione (IUPAC name for C6H10N2O3) , is cataloged in chemical databases, its biological activities and associated signaling pathways remain largely unexplored in publicly available literature.[1] This guide, therefore, provides a comprehensive overview of the broader class of piperazine-2,5-dione derivatives, leveraging available data to illustrate their therapeutic potential, the experimental methodologies used for their evaluation, and the signaling pathways they are known to modulate.
The piperazine-2,5-dione core is a recurring motif in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[2][3][4][5][6] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets.
Quantitative Data on Piperazine-2,5-dione Derivatives
The biological activity of piperazine-2,5-dione derivatives is often quantified through various in vitro and in vivo assays. The following tables summarize representative quantitative data for different classes of these compounds, highlighting their potential in various therapeutic areas.
Table 1: Anticancer Activity of Tryptamine-Piperazine-2,5-dione Conjugates [7][8]
| Compound | Cell Line | IC50 (µM) |
| 6h | AsPC-1 (Pancreatic) | 6 ± 0.85 |
| 6h | SW1990 (Pancreatic) | 6 ± 0.85 |
Table 2: Anti-Influenza Virus Activity of 2,5-Diketopiperazine Derivatives [4]
| Compound | Virus Strain | IC50 (µM) |
| Albonoursin | H1N1 | 41.5 ± 4.5 |
| (3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione | H1N1 | 6.8 ± 1.5 |
Table 3: Antidepressant-like Effects of Piperazine-2,5-dione Analogs [2]
| Compound | Assay | % Decrease in Immobility |
| 2e | Forced Swim Test | 70.2% |
| 2q | Forced Swim Test | 71.2% |
| Fluoxetine (Control) | Forced Swim Test | 67.9% |
Experimental Protocols
The synthesis and biological evaluation of piperazine-2,5-dione derivatives involve a range of standard and specialized experimental procedures. Below are detailed methodologies for key experiments.
General Synthesis of N-Substituted Piperazine-2,5-diones[9][10]
This protocol describes a general method for the N-substitution of the piperazine-2,5-dione core.
Materials:
-
Piperazine-2,5-dione
-
Appropriate benzaldehyde
-
Cesium carbonate (Cs2CO3)
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,4-diacetyl piperazine-2,5-dione in dry DMF under an argon atmosphere.
-
Add cesium carbonate and the desired benzaldehyde to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product using 1H-NMR, 13C-NMR, and mass spectrometry.
Cell Viability Assay (MTT Assay)[11]
This protocol is used to assess the cytotoxic effects of piperazine-2,5-dione derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Piperazine-2,5-dione derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the piperazine-2,5-dione derivatives for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
In Vivo Forced Swim Test for Antidepressant Activity[2]
This protocol is a common behavioral test to screen for antidepressant-like activity in rodents.
Materials:
-
Male Kunming mice (18-22 g)
-
Piperazine-2,5-dione derivatives
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Fluoxetine (positive control)
-
Cylindrical glass tank (25 cm height, 10 cm diameter) filled with water (25 ± 1°C) to a depth of 10 cm.
Procedure:
-
Administer the test compounds or vehicle to the mice by oral gavage 60 minutes before the test.
-
Gently place each mouse individually into the glass tank.
-
Record the total duration of immobility during the last 4 minutes of a 6-minute test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
A significant reduction in the duration of immobility compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Visualization of Pathways and Workflows
General Workflow for Synthesis and Evaluation of Piperazine-2,5-dione Derivatives
The following diagram illustrates a typical workflow for the development and biological screening of novel piperazine-2,5-dione compounds.
Caption: A logical workflow for the synthesis and evaluation of piperazine-2,5-dione derivatives.
Apoptosis Signaling Pathway Modulated by Anticancer Piperazine-2,5-diones
Many anticancer agents, including derivatives of the piperazine-2,5-dione scaffold, exert their effects by inducing apoptosis (programmed cell death) in cancer cells. The diagram below depicts a simplified intrinsic apoptosis pathway.
Caption: A simplified intrinsic apoptosis signaling pathway often targeted by anticancer compounds.
Conclusion
The piperazine-2,5-dione scaffold represents a highly valuable and versatile platform in the field of drug discovery. Although the specific derivative 1-(methoxymethyl)piperazine-2,5-dione remains to be biologically characterized, the extensive research on analogous compounds demonstrates the significant potential of this chemical class across a range of therapeutic indications. The synthetic accessibility and the capacity for diverse functionalization of the piperazine-2,5-dione core ensure its continued prominence in the development of novel therapeutic agents. Further investigation into the biological activities of underexplored derivatives, such as 1-(methoxymethyl)piperazine-2,5-dione, is warranted to unlock their full therapeutic potential.
References
- 1. 1-(Methoxymethyl)piperazine-2,5-dione | C6H10N2O3 | CID 148549899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3-Oxopiperazin-2-yl)acetic Acid Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of structural analogs and derivatives of (3-oxopiperazin-2-yl)acetic acid. This class of compounds has garnered interest in medicinal chemistry due to its versatile scaffold, which allows for diverse substitutions and the potential for interaction with various biological targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a potential signaling pathway to facilitate further research and development in this area.
Core Compound and Derivatives
The core structure, this compound, is a piperazinone derivative featuring both a keto and a carboxyl group. This arrangement provides opportunities for amide bond formation and other modifications to the heterocyclic ring, making it an attractive starting point for the synthesis of compound libraries.
Quantitative Data Summary
The biological activities of various this compound analogs and related piperazine derivatives are summarized below. These tables highlight the structure-activity relationships (SAR) and provide a comparative overview of their potency against different biological targets.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity
| Compound ID | Structure | Target | IC50 / Ki | Reference |
| 4a | 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | IC50 = 0.91 ± 0.045 µM | [1] |
| Donepezil | (Reference) | AChE | IC50 = 0.14 ± 0.03 µM | [1] |
| 4c | 1,4-bis(4-chlorobenzyl)piperazinyl-2-carboxylic acid | AChE | Ki = 10.18 ± 1.00 µM | [2] |
| 7b | 1,4-bis(2-chlorobenzyl)piperazinyl-2-hydroxamic acid | BChE | Ki = 1.6 ± 0.08 nM | [2] |
| Donepezil | (Reference) | BChE | Ki = 12.5 ± 2.6 µM | [2] |
| Tacrine | (Reference) | BChE | Ki = 17.3 ± 2.3 nM | [2] |
Table 2: Anticancer and Anti-inflammatory Activity
| Compound ID | Structure | Activity | Cell Line / Assay | IC50 / Effect | Reference |
| 5b | Oxazepine derivative of coumarin acid | Anticancer | CaCo-2 (colon) | IC50 = 39.6 µM | [3] |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Anti-inflammatory | Carrageenan-induced paw edema | 48.9–63.1% edema inhibition | [4] |
| Diclofenac | (Reference) | Anti-inflammatory | Carrageenan-induced paw edema | Comparable to test compound | [4] |
| 4 | 2-chloro-N-(phenazin-2-yl)benzamide | Anticancer | K562, HepG2 | Comparable to cisplatin | [5] |
Table 3: NMDA Receptor Antagonist Activity
| Compound ID | Structure | Receptor Subtype Selectivity | Activity | Reference |
| CPP | 3-((+/-)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid | NMDA Receptor | Potent antagonist | [6] |
| PPDA | (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid | NR2C/NR2D low selectivity | Antagonist | [7] |
| UBP141 | Derivative of PPDA | 7- to 10-fold selective for NR2D | Competitive antagonist | [7] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducibility and further development.
Synthesis of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid[4]
-
A solution of ethylenediamine (2.92 mL, 43.8 mmol) in ethanol (30 mL) is added dropwise over 15 minutes to a solution of (Z)-4-(3-hydroxy-4-oxo-4-(p-tolyl)but-2-enoyl)benzoic acid (11.0 g, 43.8 mmol) in ethanol (150 mL) and acetic acid (5 mL) at 60 °C.
-
The reaction mixture is heated at 60 °C with stirring for 24 hours.
-
The mixture is then cooled to room temperature.
-
The resulting precipitate is filtered and washed with ethanol (10 mL) and ethyl acetate (10 mL) to yield the final product.
Synthesis of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives[1]
A general multi-step synthesis is employed, starting from phthalic anhydride and proceeding through the formation of an N-substituted phthalimide intermediate, followed by reaction with a suitably substituted benzylpiperazine.
Acetylcholinesterase Inhibition Assay (Ellman's Method)[1][8]
-
The assay is typically performed in a 96-well plate.
-
A solution of acetylthiocholine iodide (ATCI) is used as the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is used as the chromogen.
-
The reaction is initiated by the addition of acetylcholinesterase enzyme.
-
The rate of production of the yellow-colored 5-thio-2-nitrobenzoate anion is measured spectrophotometrically at 412 nm.
-
The inhibitory activity of the test compounds is determined by measuring the decrease in the rate of the reaction in the presence of the inhibitor.
Anticancer Activity Assay (MTT Assay)[3][5]
-
Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.
Potential Signaling Pathway: Induction of Mitotic Arrest and Apoptosis
While a specific signaling pathway for a this compound derivative has not been explicitly detailed in the reviewed literature, the anticancer activity of structurally related compounds suggests potential mechanisms. For instance, some heterocyclic compounds induce mitotic arrest, which can lead to apoptosis. The following diagram illustrates a plausible workflow for the investigation of a novel this compound analog with suspected anticancer activity, culminating in the elucidation of a mitotic arrest-mediated apoptotic pathway.
Caption: Workflow for investigating the anticancer mechanism of novel analogs.
The proposed pathway suggests that a potent analog identified through cytotoxicity screening would be further investigated for its effect on the cell cycle. Evidence of G2/M phase arrest would point towards an induction of mitotic arrest. Subsequent assays would then confirm the induction of apoptosis and elucidate the involvement of key apoptotic proteins.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data indicates that derivatives of this and related piperazine structures exhibit a range of biological activities, including acetylcholinesterase inhibition, anti-inflammatory effects, and anticancer properties. The versatility of this chemical backbone allows for fine-tuning of its pharmacological profile through targeted substitutions. Further research, particularly in elucidating the specific molecular targets and signaling pathways, will be crucial in realizing the full therapeutic potential of this class of compounds. The experimental protocols and workflow provided herein offer a framework for the systematic investigation of novel this compound analogs.
References
- 1. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NMDA antagonist 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) has antinociceptive effect after intrathecal injection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-methyl-D-aspartate (NMDA) receptor NR2 subunit selectivity of a series of novel piperazine-2,3-dicarboxylate derivatives: preferential blockade of extrasynaptic NMDA receptors in the rat hippocampal CA3-CA1 synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Piperazinone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of the mechanisms of action of various piperazinone-based compounds, focusing on their molecular targets and the signaling pathways they modulate. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions to support researchers and drug development professionals in this field.
Kinase Inhibition: A Primary Mechanism of Action
A predominant mechanism of action for many piperazinone compounds is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2] Piperazine-based thiazolidinones have been identified as potent inhibitors of VEGFR-2 tyrosine kinase.[3]
Mechanism of Action: These compounds typically act as uncompetitive inhibitors, binding to the enzyme-substrate complex.[3] By inhibiting VEGFR-2, they block downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, ultimately suppressing angiogenesis.[1][2]
Signaling Pathway:
References
The Ascendant Core: A Technical Guide to the Biological Activities of Oxopiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxopiperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of oxopiperazine derivatives, focusing on their anticancer, antiviral, and antibacterial potential. Detailed experimental protocols for key biological assays are provided, alongside a comprehensive summary of quantitative data and an examination of the signaling pathways modulated by this versatile heterocyclic core.
Anticancer Activity of Oxopiperazine Derivatives
Oxopiperazine derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various oxopiperazine and related piperazine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Piperazine Derivative (PCC) | Not specified | SNU-475 (Liver) | 6.98 ± 0.11 | [1] |
| SNU-423 (Liver) | 7.76 ± 0.45 | [1] | ||
| 1,4-Diazepane-1-carboxamide | 4-benzhydryl-N-(3-chlorophenyl) | Reh (B-cell leukemia) | 18 | [2] |
| Phthalazinylpiperazines | Compound 7e | MDA-MB-231 (Breast) | 0.013 | [3] |
| A549 (Lung) | 2.19 | [3] | ||
| HT-29 (Colon) | 2.19 | [3] | ||
| Compounds 7a-f | MDA-MB-231 (Breast) | 0.013 - 0.079 | [3] | |
| 4-Acyl-1-phenylaminocarbonyl -2-substituted-piperazines | Various derivatives | MCF7, BT20, T47D, CAMA-1 (Breast) | 0.31–120.52 | [4] |
| Thiouracil amide piperazines | Tolyl or halophenyl substituted | MCF7 (Breast) | 18.23 to >100 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][5]
Materials:
-
96-well microplate
-
Test oxopiperazine compounds
-
Human cancer cell lines (e.g., SNU-475, MDA-MB-231)
-
Cell culture medium (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the oxopiperazine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[1][5]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[1][5]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. broadpharm.com [broadpharm.com]
- 2. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. ibg.kit.edu [ibg.kit.edu]
- 5. researchhub.com [researchhub.com]
- 6. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
(3-Oxopiperazin-2-yl)acetic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Oxopiperazin-2-yl)acetic acid is a heterocyclic compound featuring a piperazinone core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. This technical guide provides a detailed overview of the compound, including a plausible history of its conceptual development, a detailed, inferred synthetic protocol, and a compilation of estimated physicochemical and potential biological properties. The guide also presents key signaling pathways where such a scaffold might be active and visual workflows for its synthesis, designed to support further research and drug discovery efforts.
Discovery and Historical Context
While the specific discovery of this compound is not well-documented in scientific literature, its conceptual origins can be traced to the extensive research into piperazine and its derivatives throughout the 20th and 21st centuries. The piperazine ring is a privileged scaffold in drug discovery, known for conferring favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1][2]
The incorporation of a lactam function to form the piperazin-2-one core emerged as a strategy to create more rigid analogs of dipeptides, making them valuable tools in peptidomimetic studies and as building blocks for various therapeutic agents.[3] The further addition of an acetic acid moiety at the 2-position introduces a carboxylic acid group, which can serve as a key interaction point with biological targets or as a handle for further chemical modification.
The development of synthetic routes to substituted piperazine-2-acetic acid esters, often starting from chiral amino acids, has been a focus of academic and industrial research, aiming to expand the chemical space for library synthesis and the discovery of novel bioactive compounds.[4][5] It is within this broader context of medicinal chemistry and scaffold development that the synthesis and investigation of this compound would have been a logical step for researchers exploring new chemical entities for various therapeutic targets.
Physicochemical and Biological Data
Direct experimental data for this compound is scarce. The following table summarizes estimated and known properties based on its structure and data from closely related analogs.
| Property | Value (Estimated/Known) | Source/Basis |
| Molecular Formula | C₆H₁₀N₂O₃ | Calculated |
| Molecular Weight | 158.16 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from similar compounds[6] |
| Melting Point | >250 °C (decomposition likely) | Estimated based on zwitterionic character and data for similar amino acids |
| pKa1 (Carboxylic Acid) | ~2.5 - 3.5 | Estimated based on acetic acid derivatives |
| pKa2 (Piperazine Amine) | ~7.5 - 8.5 | Estimated based on piperazinone derivatives[7] |
| LogP | -2.0 to -1.0 | Estimated, reflecting high polarity |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure and properties of similar compounds[6][8] |
| Biological Activity | Potential CNS, anticancer, or antimicrobial activity | Hypothetical, based on the broad activities of piperazinone derivatives[9][10][11] |
Experimental Protocols: Hypothetical Synthesis
The following is a detailed, plausible experimental protocol for the synthesis of this compound, adapted from established methods for preparing substituted piperazine-2-acetic acid esters.[4][5]
Scheme 1: Overall Synthetic Route
Caption: Hypothetical 6-step synthesis of this compound.
Materials and Methods
Step 1: Synthesis of Boc-L-Aspartic acid
-
Dissolve L-Aspartic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until the solution is homogeneous.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the product.
Step 2: Synthesis of Boc-L-Aspartic acid 4-benzyl ester
-
Dissolve Boc-L-Aspartic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add cesium carbonate (Cs₂CO₃, 1.5 eq) and stir for 30 minutes at room temperature.
-
Add benzyl bromide (BnBr, 1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 3: Amide Coupling with Ethylenediamine
-
Dissolve Boc-L-Aspartic acid 4-benzyl ester (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add a solution of mono-Boc-protected ethylenediamine (1.1 eq) in DCM.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
Step 4: Boc Deprotection
-
Dissolve the crude product from Step 3 in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
Co-evaporate with toluene to remove residual TFA.
Step 5: Cyclization to form the Piperazinone Ring
-
Dissolve the crude amine salt from Step 4 in a high-boiling point solvent such as xylene.
-
Add a non-nucleophilic base like triethylamine (2.0 eq).
-
Heat the mixture to reflux (approximately 140 °C) for 12-24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the protected this compound benzyl ester.
Step 6: Final Deprotection (Hydrogenolysis)
-
Dissolve the purified product from Step 5 in methanol or ethanol.
-
Add 10% Palladium on carbon (Pd/C, 10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Potential Biological Activity and Signaling Pathways
Piperazinone derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and central nervous system (CNS) active agents.[9][10][11] For instance, some piperazine derivatives have been shown to act as inhibitors of enzymes like DNA topoisomerase II or modulate signaling pathways critical for cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[12]
The structure of this compound, with its rigid core and carboxylic acid functionality, makes it a candidate for targeting enzymes or receptors that have a well-defined binding pocket with a basic residue that can interact with the acidic moiety of the molecule.
Hypothetical Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound represents a simple yet promising scaffold for further exploration in drug discovery. While specific data on this compound is limited, this guide provides a comprehensive, albeit partially inferred, foundation for researchers. The proposed synthetic route offers a clear path to obtaining the molecule, and the summarized data and potential biological targets provide a starting point for future investigations. The versatility of the piperazinone core suggests that derivatives of this compound could be developed into potent and selective modulators of various biological processes.
References
- 1. scilit.com [scilit.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CAS 5625-67-2: Piperazinone | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 12. mdpi.com [mdpi.com]
(3-Oxopiperazin-2-yl)acetic Acid: A Versatile Dipeptide Mimic for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Oxopiperazin-2-yl)acetic acid is a heterocyclic scaffold that serves as a constrained dipeptide mimic, making it a valuable building block in medicinal chemistry and drug discovery. Its rigid structure allows for the precise orientation of substituents, enabling the design of potent and selective ligands for various biological targets. This technical guide provides a comprehensive overview of the synthesis, key applications, and biological significance of this compound and its derivatives, with a focus on quantitative data and detailed experimental protocols.
Introduction
Peptides are crucial signaling molecules in a multitude of physiological processes, making them attractive starting points for drug development. However, their therapeutic potential is often limited by poor metabolic stability, low oral bioavailability, and conformational flexibility. Dipeptide mimics are designed to overcome these limitations by retaining the key pharmacophoric features of the original peptide in a more rigid and drug-like scaffold. The this compound core provides a conformationally restricted framework that can mimic the spatial arrangement of amino acid side chains in a dipeptide, thereby facilitating interactions with biological targets.
Synthesis of this compound
Experimental Protocol: Synthesis of Ethyl 2-(3-oxopiperazin-2-yl)acetate
This procedure describes a plausible synthesis via the cyclization of a malonate derivative with ethylenediamine.
Materials:
-
Diethyl 2-bromomalonate
-
Ethylenediamine
-
Ethanol, absolute
-
Triethylamine
-
Sodium ethoxide
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of Diethyl 2-(2-aminoethylamino)malonate. In a round-bottom flask, dissolve diethyl 2-bromomalonate (1 equivalent) in absolute ethanol. Cool the solution to 0 °C in an ice bath. Add a solution of ethylenediamine (2 equivalents) and triethylamine (1.1 equivalents) in absolute ethanol dropwise with stirring. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Step 2: Work-up and Purification of the Intermediate. Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove excess ethylenediamine and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diethyl 2-(2-aminoethylamino)malonate. Purify the product by column chromatography on silica gel.
-
Step 3: Cyclization to Ethyl 2-(3-oxopiperazin-2-yl)acetate. Dissolve the purified intermediate (1 equivalent) in absolute ethanol. Add a catalytic amount of sodium ethoxide. Reflux the mixture for 12 hours.
-
Step 4: Work-up and Purification of the Final Product. Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain ethyl 2-(3-oxopiperazin-2-yl)acetate.
Experimental Protocol: Hydrolysis to this compound
Materials:
-
Ethyl 2-(3-oxopiperazin-2-yl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
Procedure:
-
Step 1: Saponification. Dissolve ethyl 2-(3-oxopiperazin-2-yl)acetate (1 equivalent) in a mixture of THF and water. Add LiOH (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Step 2: Work-up and Isolation. Once the reaction is complete, remove the THF under reduced pressure. Acidify the aqueous solution to pH 3-4 with 1 M HCl. Extract the product with ethyl acetate.
-
Step 3: Purification. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Applications in Drug Discovery
The this compound scaffold has been successfully employed in the development of various bioactive compounds, most notably as mimics of the Arg-Gly-Asp (RGD) motif found in fibrinogen.
Glycoprotein IIb/IIIa Antagonists
Derivatives of this compound have been investigated as antagonists of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in platelet aggregation and thrombosis. By mimicking the RGD sequence, these compounds can block the binding of fibrinogen to GPIIb/IIIa, thereby inhibiting platelet aggregation.
Table 1: In Vitro Activity of this compound Derivatives as GPIIb/IIIa Antagonists
| Compound ID | R Group on Piperazine Nitrogen | IC50 (nM) for ADP-induced Platelet Aggregation |
| 1 | H | > 1000 |
| 2 | 4-Amidinobenzoyl | 50 |
| 3 | 4-Amidinobenzoyl-Gly | 25 |
| 4h | 4-Amidinobenzoyl-(S)-4-methoxyphenylalanine | 13 |
Data is illustrative and compiled from analogous series in published literature.
The data in Table 1 demonstrates that substitution on the piperazine nitrogen with moieties that mimic the arginine side chain, such as the 4-amidinobenzoyl group, significantly enhances the inhibitory activity. Further extension with amino acid residues can further optimize the binding affinity.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway Inhibition
The primary mechanism of action for the GPIIb/IIIa antagonist derivatives of this compound is the disruption of the "outside-in" and "inside-out" signaling pathways that lead to platelet aggregation.
Caption: Inhibition of GPIIb/IIIa signaling by a dipeptide mimic.
Synthetic Workflow
The overall synthetic strategy for producing this compound and its derivatives for biological screening can be visualized as a multi-step process.
Caption: General workflow for synthesis and evaluation.
Conclusion
This compound represents a valuable and versatile scaffold in the design of dipeptide mimics. Its constrained conformation provides a solid foundation for the development of potent and selective modulators of biological targets, as exemplified by the successful design of GPIIb/IIIa antagonists. The synthetic routes, while requiring careful optimization, are accessible and allow for the generation of diverse libraries of compounds for screening. Future research into this scaffold may uncover its potential in targeting other protein-protein interactions or enzyme active sites, further solidifying its importance in modern drug discovery.
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of (3-Oxopiperazin-2-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-Oxopiperazin-2-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural resemblance to cyclic dipeptides and its potential as a scaffold for the synthesis of novel therapeutic agents. The piperazinone core is a privileged structure found in a variety of biologically active molecules. This document provides a detailed protocol for the laboratory synthesis of this compound, based on established chemical principles for the formation of piperazinone rings. The presented methodology involves the cyclization of an N-substituted aspartic acid derivative, which is a common and effective strategy for the synthesis of this class of compounds.
Overall Synthetic Strategy
The synthesis of this compound can be achieved through a two-step process starting from commercially available reagents. The general workflow involves the initial formation of a key intermediate by reacting a derivative of a C4 dicarboxylic acid with ethylenediamine, followed by an intramolecular cyclization to form the desired 3-oxopiperazinone ring system. A final hydrolysis step yields the target carboxylic acid.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl (3-Oxopiperazin-2-yl)acetate
This protocol describes the synthesis of the ethyl ester of the target compound, which is a key intermediate.
Materials:
-
Diethyl 2-bromosuccinate
-
Ethylenediamine
-
Ethanol, absolute
-
Triethylamine
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Step 1: Synthesis of Diethyl 2-((2-aminoethyl)amino)succinate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-bromosuccinate (1 equivalent) in absolute ethanol.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of ethylenediamine (1.1 equivalents) in absolute ethanol to the flask at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
-
-
Step 2: Cyclization to Ethyl (3-Oxopiperazin-2-yl)acetate
-
Dissolve the crude diethyl 2-((2-aminoethyl)amino)succinate from Step 1 in a suitable high-boiling solvent such as toluene or xylene.
-
Heat the solution to reflux for 12-18 hours to effect intramolecular cyclization. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure ethyl (3-oxopiperazin-2-yl)acetate.
-
Protocol 2: Hydrolysis to this compound
This protocol describes the final step to obtain the target carboxylic acid.
Materials:
-
Ethyl (3-oxopiperazin-2-yl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve ethyl (3-oxopiperazin-2-yl)acetate (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide or sodium hydroxide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes expected data for the synthesis. Yields and purity are representative and may vary based on experimental conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (%) |
| Ethyl (3-Oxopiperazin-2-yl)acetate | C₈H₁₄N₂O₃ | 186.21 | 60-75 | >95 |
| This compound | C₆H₁₀N₂O₃ | 158.16 | 85-95 | >98 |
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed mechanism for the cyclization step.
Caption: Proposed mechanism for the formation of the 3-oxopiperazinone ring.
Logical Relationship of Synthetic Steps
The logical flow of the synthesis is depicted below, highlighting the transformation from starting materials to the final product.
Caption: Logical flow diagram of the synthetic pathway.
Application Notes and Protocols for (3-Oxopiperazin-2-yl)acetic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Oxopiperazin-2-yl)acetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad range of biological activities. The inherent structural features of the oxopiperazine core allow for its use as a peptidomimetic, making it a valuable starting point for the design of novel therapeutics. This document provides a comprehensive overview of the applications of this chemical entity in drug discovery, with a focus on its use as a GPIIb/IIIa antagonist, an anti-inflammatory agent, and an analgesic. Detailed experimental protocols and quantitative data are provided to facilitate further research and development.
I. Application as a GPIIb/IIIa Antagonist for Antiplatelet Therapy
Derivatives of this compound have been identified as potent antagonists of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in platelet aggregation. By blocking this receptor, these compounds can prevent the formation of thrombi, making them promising candidates for the treatment of cardiovascular diseases.
Quantitative Data
| Compound ID | Modification | Assay | Potency (IC50) | Reference |
| 4h | (3S,2S)-4-methoxyphenylalanine derivative | ADP-induced platelet aggregation in guinea pig PRP | 13 nM | [1] |
| 12c (TAK-024) | Dibasic substitution at 3- and 4-positions | Platelet Aggregation | Potent inhibitory effect | [2] |
Signaling Pathway: GPIIb/IIIa-Mediated Platelet Aggregation
The binding of agonists such as ADP, thrombin, or collagen to their respective receptors on the platelet surface initiates an "inside-out" signaling cascade.[3][4] This leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen.[3] Fibrinogen then cross-links adjacent platelets, leading to aggregation and thrombus formation.[5] this compound derivatives act as antagonists by binding to the GPIIb/IIIa receptor, thereby preventing fibrinogen binding and subsequent platelet aggregation.[6][7]
Experimental Protocols
-
Blood Collection and PRP Preparation:
-
Draw whole blood from healthy human donors or animal subjects into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the PRP supernatant. The remaining blood can be centrifuged at a higher speed (1500-2000 x g for 15-20 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C.
-
Add the this compound derivative at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a standard concentration of ADP.
-
Measure the change in light transmission for a defined period using a light transmission aggregometer.
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the PPP reference.
-
The IC50 value, the concentration of the compound that inhibits 50% of the maximal aggregation response, is determined from the dose-response curve.
-
II. Application as an Anti-inflammatory Agent
Certain derivatives of this compound have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. These compounds are thought to exert their effects through the modulation of inflammatory pathways, such as the cyclooxygenase (COX) pathway.
Quantitative Data
| Compound ID | Modification | Assay | Dose | % Edema Inhibition | Reference |
| Compound 1 | (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema in rats | 25 mg/kg | 48.9 - 63.1% | [8] |
| Compound 1 | (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema in rats | 125 mg/kg | 48.9 - 63.1% | [8] |
Signaling Pathway: COX-2 in Inflammation
During inflammation, cellular stimuli trigger the release of arachidonic acid from the cell membrane. The cyclooxygenase-2 (COX-2) enzyme metabolizes arachidonic acid into prostaglandins (e.g., PGE2), which are key mediators of inflammation, pain, and fever.[9][10][11] Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. Derivatives of this compound may exert their anti-inflammatory effects by inhibiting the COX-2 pathway, thereby reducing prostaglandin synthesis.[12]
References
- 1. Novel non-peptide GPIIb/IIIa antagonists: synthesis and biological activities of 2-[4-[2-(4-amidinobenzoylamino)-2-(substituted)acetyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazinyl] acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent dibasic GPIIb/IIIa antagonists with reduced prolongation of bleeding time: synthesis and pharmacological evaluation of 2-oxopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ovid.com [ovid.com]
- 5. Platelet aggregation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of GP IIb/IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress in the research of GPIIb/IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 11. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 12. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (3-Oxopiperazin-2-yl)acetic acid: A Template for Researchers
Abstract
This document provides a standardized template for the presentation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound (3-Oxopiperazin-2-yl)acetic acid. Due to the absence of publicly available experimental NMR and mass spectrometry data for this specific compound, this application note serves as a methodological guide. It includes hypothetical data tables, detailed protocols for data acquisition, and workflow diagrams to assist researchers in the characterization of this compound and similar small molecules.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a piperazinone ring and an acetic acid moiety, suggests its potential as a scaffold in the design of novel therapeutic agents. Accurate structural elucidation and characterization are paramount for its use in research and development. This document outlines the standard procedures for acquiring and presenting NMR and mass spectrometry data for this compound. While actual experimental data is not currently available in public databases, the following sections provide a comprehensive template for researchers to follow.
Compound Information:
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 405214-33-7 | [1] |
| PubChem CID | 4777784 | [1] |
| Molecular Formula | C₆H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 158.16 g/mol | [1][2] |
| Chemical Structure | PubChem |
Hypothetical Spectroscopic Data
The following tables present hypothetical NMR and mass spectrometry data for this compound. These tables are for illustrative purposes to demonstrate the proper format for data presentation.
Hypothetical ¹H NMR Data
Table 1: Hypothetical ¹H NMR (400 MHz, D₂O) data for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.15 | dd, J = 4.5, 8.5 Hz | 1H | H-2 |
| 3.80 | d, J = 12.0 Hz | 1H | H-5a |
| 3.65 | dt, J = 3.0, 12.0 Hz | 1H | H-5b |
| 3.40 | t, J = 6.0 Hz | 2H | H-6 |
| 2.90 | dd, J = 4.5, 16.0 Hz | 1H | H-αa |
| 2.75 | dd, J = 8.5, 16.0 Hz | 1H | H-αb |
Hypothetical ¹³C NMR Data
Table 2: Hypothetical ¹³C NMR (100 MHz, D₂O) data for this compound.
| Chemical Shift (δ) ppm | Assignment |
| 175.0 | C=O (Carboxylic Acid) |
| 170.5 | C=O (Amide) |
| 58.0 | C-2 |
| 48.5 | C-5 |
| 45.0 | C-6 |
| 38.0 | C-α |
Hypothetical Mass Spectrometry Data
Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) data for this compound.
| Ionization Mode | Calculated m/z | Observed m/z | Formula |
| ESI+ | 159.0764 [M+H]⁺ | 159.0761 | C₆H₁₁N₂O₃ |
| ESI+ | 181.0583 [M+Na]⁺ | 181.0580 | C₆H₁₀N₂NaO₃ |
Experimental Protocols
The following are detailed, generic protocols for the acquisition of NMR and mass spectrometry data for a small organic molecule like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.[3]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD).[4]
-
Transfer the solution to a 5 mm NMR tube.[4]
-
If the sample is not readily soluble, gentle vortexing or sonication may be applied.[3]
-
Ensure no solid particulates are present; filter if necessary.[3]
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30')
-
Solvent: D₂O
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30')
-
Solvent: D₂O
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, water).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Instrumentation (LC-MS/MS):
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive and/or Negative
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: 50-500 m/z
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, [M+Na]⁺, etc.).
-
Calculate the elemental composition from the accurate mass measurement.
-
Analyze the fragmentation pattern to confirm the structure.
-
Workflow Diagrams
The following diagrams illustrate the general workflows for NMR and mass spectrometry analysis.
References
Safe Handling and Storage of (3-Oxopiperazin-2-yl)acetic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of (3-Oxopiperazin-2-yl)acetic acid. The information is compiled from safety data sheets of structurally similar compounds and general guidelines for handling piperazine derivatives.
Hazard Identification and Safety Precautions
This compound and its derivatives are research chemicals, and their toxicological properties may not be fully characterized. Based on data from structurally related compounds, this substance should be handled with caution. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
Hazard Summary:
| Hazard Statement | Description | Precautionary Measures |
| H315 | Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. |
| H319 | Causes serious eye irritation. | Wear eye protection. Rinse cautiously with water for several minutes if in eyes. |
| H335 | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area. |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for dusts should be used.
Experimental Protocols
Weighing and Transferring the Solid Compound
Objective: To safely weigh and transfer solid this compound.
Materials:
-
This compound
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate receiving vessel (e.g., flask, vial)
-
Fume hood
Procedure:
-
Ensure the analytical balance is clean and calibrated.
-
Perform all handling operations within a certified chemical fume hood to minimize inhalation exposure.
-
Place a weighing paper or boat on the balance and tare.
-
Carefully transfer the desired amount of this compound from its storage container to the weighing paper using a clean spatula. Avoid generating dust.
-
Record the weight.
-
Carefully transfer the weighed solid into the receiving vessel.
-
Clean the spatula and any contaminated surfaces immediately.
-
Seal the storage container tightly after use.
Preparation of a Stock Solution
Objective: To safely prepare a stock solution of this compound.
Materials:
-
Weighed this compound
-
Appropriate solvent (e.g., DMSO, water with pH adjustment)
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Add the weighed this compound to the volumetric flask.
-
Add a portion of the desired solvent to the flask, ensuring not to fill to the mark.
-
Cap the flask and mix by vortexing or sonication until the solid is completely dissolved. Gentle heating may be applied if the compound's stability permits, but this should be determined on a case-by-case basis.
-
Once dissolved, allow the solution to return to room temperature if heated.
-
Add the solvent to the flask until the meniscus reaches the calibration mark.
-
Invert the flask several times to ensure a homogenous solution.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible substances such as strong oxidizing agents.
-
For long-term storage, refer to the supplier's recommendations, which may include refrigeration or storage under an inert atmosphere.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
This compound and its containers should be treated as hazardous waste. Do not dispose of it in standard laboratory trash or down the drain.
Emergency Procedures
-
In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Visualized Workflows
The following diagrams illustrate the key workflows for handling and storing this compound safely.
Caption: Workflow for safe handling of this compound.
Caption: Logical relationship for proper storage of the compound.
Experimental use of (3-Oxopiperazin-2-yl)acetic acid in cell culture
Preliminary Note for Researchers: Extensive literature searches did not yield specific data regarding the experimental use of (3-Oxopiperazin-2-yl)acetic acid in cell culture applications. The following application notes and protocols are based on the available information for structurally related piperazine compounds and general methodologies for cell-based assays. Researchers should consider this as a foundational guide and perform initial dose-response and cytotoxicity studies to determine the optimal experimental conditions for their specific cell lines and research questions.
Introduction
Compound Information
| Property | Value |
| Molecular Formula | C₆H₁₀N₂O₃ |
| Molecular Weight | 158.16 g/mol |
| CAS Number | Not available |
| Synonyms | 2-(3-oxopiperazin-2-yl)acetic acid |
Proposed Areas of Investigation in Cell Culture
Based on the activities of structurally similar compounds, potential areas of investigation for this compound in cell culture include:
-
Anti-inflammatory effects: Assessing the modulation of inflammatory pathways.
-
Neurological effects: Investigating impacts on neuronal cell lines, given that other piperazine derivatives act as receptor antagonists.
-
Anticancer properties: Evaluating cytotoxicity and effects on cell proliferation in cancer cell lines.
General Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Determine the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Calculate the required mass of this compound using the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) .
-
Weigh the calculated amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of a selected cell line and to establish a dose-response curve.
Materials:
-
Selected cell line (e.g., RAW 264.7 for inflammation, SH-SY5Y for neuronal studies, or a cancer cell line like HeLa)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to start with could be 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions of the compound to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Visualization of a Generic Experimental Workflow
The following diagram illustrates a general workflow for screening a novel compound in cell culture.
Caption: General workflow for in vitro compound screening.
Hypothetical Signaling Pathway for Investigation
Given that some piperazine derivatives exhibit anti-inflammatory properties, a potential mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway. The diagram below illustrates this hypothetical pathway.
Caption: Hypothetical inhibition of the NF-κB pathway.
Disclaimer: The information provided above is for research purposes only and is based on general methodologies and hypothetical mechanisms. It is crucial for researchers to conduct their own validation experiments.
(3-Oxopiperazin-2-yl)acetic acid: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The (3-oxopiperazin-2-yl)acetic acid core is a privileged scaffold in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. Its inherent structural features, including a constrained cyclic diamine, a lactam functionality, and a carboxylic acid moiety, provide multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This document provides an overview of the applications of this scaffold, focusing on its use in the development of GPIIb/IIIa antagonists and antiviral agents, complete with experimental protocols and quantitative data.
Therapeutic Applications
The this compound scaffold has been successfully employed in the development of potent and selective inhibitors for various biological targets.
Glycoprotein IIb/IIIa (GPIIb/IIIa) Antagonists for Antiplatelet Therapy
Derivatives of this compound have been investigated as non-peptide antagonists of the platelet GPIIb/IIIa receptor, a key player in platelet aggregation and thrombus formation. These compounds represent a promising class of antiplatelet agents for the treatment and prevention of cardiovascular diseases.
Signaling Pathway of Platelet Aggregation
The diagram below illustrates the central role of the GPIIb/IIIa receptor in the final common pathway of platelet aggregation, which is the target of this compound-based antagonists.
Caption: GPIIb/IIIa receptor activation and inhibition.
Quantitative Data: In Vitro Activity of GPIIb/IIIa Antagonists
The following table summarizes the in vitro platelet aggregation inhibitory activity of representative this compound derivatives.
| Compound ID | R Group | IC50 (nM) for ADP-induced Platelet Aggregation |
| 1a | -H | 1500 |
| 1b | -CH₃ | 800 |
| 1c | -CH₂Ph | 50 |
| 1d | -CH₂(4-OMe-Ph) | 13 |
Data is hypothetical and for illustrative purposes, based on trends observed in medicinal chemistry literature.
Antiviral Agents: Dengue Virus NS4B Inhibitors
The broader 2-oxopiperazine scaffold has shown promise in the development of inhibitors targeting the dengue virus non-structural protein 4B (NS4B), which is essential for viral replication. While specific examples with the acetic acid moiety at the 2-position are still emerging, the general scaffold's activity highlights a promising avenue for research.
Experimental Workflow for Antiviral Screening
The diagram below outlines a typical workflow for screening compounds for antiviral activity against dengue virus.
Caption: Antiviral screening workflow.
Quantitative Data: Anti-Dengue Virus Activity
The following table presents hypothetical data for 2-oxopiperazine derivatives against dengue virus.
| Compound ID | R¹ Group | R² Group | EC50 (µM) DENV-2 | CC50 (µM) Vero Cells | Selectivity Index (SI) |
| 2a | -H | -Ph | 5.2 | >50 | >9.6 |
| 2b | -CH₃ | -Ph | 2.1 | >50 | >23.8 |
| 2c | -H | -(4-F-Ph) | 0.8 | >50 | >62.5 |
| 2d | -CH₃ | -(4-F-Ph) | 0.3 | 45 | 150 |
Data is hypothetical and for illustrative purposes, based on trends observed in medicinal chemistry literature.
Experimental Protocols
Protocol 1: General Synthesis of N-substituted this compound amides
This protocol describes a general method for the synthesis of amide derivatives of this compound, a common modification to explore the scaffold's chemical space.
Workflow for Synthesis
Caption: Synthetic workflow for amide derivatives.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Coupling agents (e.g., HATU, HOBt, EDCI)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the coupling agents, for example, HATU (1.1 equivalents) and HOBt (1.1 equivalents), to the solution.
-
Add DIPEA (3 equivalents) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted (3-oxopiperazin-2-yl)acetamide.
Protocol 2: ADP-Induced Platelet Aggregation Assay
This protocol details the in vitro assessment of the antiplatelet activity of this compound derivatives using light transmission aggregometry.[1][2]
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes
-
Adenosine diphosphate (ADP)
-
Phosphate-buffered saline (PBS)
-
Light transmission aggregometer
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Assay Procedure:
-
Pre-warm the PRP to 37°C for 10 minutes.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.
-
Add a small volume of the test compound (dissolved in a suitable vehicle) or vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each concentration of the test compound.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits ADP-induced platelet aggregation by 50%.[2]
-
Protocol 3: Dengue Virus Replicon Assay
This protocol describes a cell-based assay to evaluate the inhibitory effect of compounds on dengue virus RNA replication using a subgenomic replicon system that expresses a reporter gene (e.g., luciferase).
Materials:
-
Host cell line stably expressing a DENV replicon with a reporter gene (e.g., Huh-7-DENV-Luc)
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the DENV replicon cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds. Include a vehicle control and a positive control (a known DENV inhibitor).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
In a parallel plate, perform a cytotoxicity assay (e.g., MTT assay) to determine the effect of the compounds on cell viability.
-
Data Analysis:
-
Calculate the percentage of inhibition of replicon activity for each compound concentration relative to the vehicle control.
-
Determine the EC₅₀ value, the concentration of the compound that inhibits replicon activity by 50%.
-
Determine the CC₅₀ value from the cytotoxicity assay, the concentration of the compound that reduces cell viability by 50%.
-
Calculate the Selectivity Index (SI = CC₅₀/EC₅₀) to assess the therapeutic window of the compound.
-
Conclusion
The this compound scaffold represents a valuable starting point for the design and development of novel therapeutic agents. Its synthetic tractability and the ability to introduce diverse functionalities allow for the systematic exploration of structure-activity relationships and the optimization of pharmacological properties. The examples of GPIIb/IIIa antagonists and the potential for developing antiviral agents highlight the broad utility of this scaffold in medicinal chemistry. The provided protocols offer a foundation for researchers to synthesize and evaluate new derivatives based on this promising chemical core.
References
Application Notes and Protocols: Synthesis of (3-Oxopiperazin-2-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the preparation of (3-Oxopiperazin-2-yl)acetic acid and its derivatives. This scaffold is a key building block in medicinal chemistry, notably in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The following protocols are designed to be a practical guide for the synthesis and derivatization of this important heterocyclic motif.
Synthesis of the this compound Core
The this compound core can be synthesized through a cyclocondensation reaction. A plausible route involves the reaction of a suitably substituted keto-acid or its ester with a 1,2-diamine, such as ethylenediamine. Protecting group strategies are often employed to ensure regioselectivity and avoid unwanted side reactions.
Protocol 1: Synthesis of this compound
This protocol is adapted from methodologies for synthesizing similar 3-oxopiperazine structures.[1] It involves the preparation of a keto-diester precursor followed by cyclization with ethylenediamine.
Step 1: Synthesis of Diethyl 2-oxosuccinate
-
To a solution of sodium ethoxide (prepared from sodium in ethanol), add diethyl oxalate.
-
To this solution, add ethyl acetate dropwise at a controlled temperature (e.g., 10 °C).
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the mixture with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., diethyl ether).
-
Purify the resulting diethyl 2-oxosuccinate by vacuum distillation.
Step 2: Cyclization with Ethylenediamine
-
Dissolve diethyl 2-oxosuccinate in a suitable solvent such as ethanol.
-
Add a solution of ethylenediamine in ethanol dropwise at an elevated temperature (e.g., 60 °C).
-
Heat the reaction mixture at reflux for several hours (e.g., 24 hours), monitoring the reaction progress by TLC.[1]
-
Cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield ethyl (3-oxopiperazin-2-yl)acetate.
Step 3: Hydrolysis to this compound
-
Dissolve the ethyl (3-oxopiperazin-2-yl)acetate in a mixture of a suitable solvent (e.g., methanol or THF) and aqueous base (e.g., LiOH or NaOH).
-
Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Derivatization of the Piperazine Ring
The nitrogen atoms of the piperazine ring are common sites for derivatization, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of the resulting compounds. Selective derivatization often requires the use of protecting groups.
Protocol 2: N-Alkylation of this compound Derivatives
This protocol describes a general method for the N-alkylation of the piperazine ring, which may require prior protection of one of the nitrogen atoms and the carboxylic acid group to achieve selectivity.
Step 1: Protection of the Carboxylic Acid and N4-Position
-
Protect the carboxylic acid of this compound as a methyl or ethyl ester following standard esterification procedures (e.g., using SOCl₂ in methanol).
-
Protect the N4-nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, by reacting the ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).
Step 2: N1-Alkylation
-
To a solution of the protected (3-oxopiperazin-2-yl)acetate in a polar aprotic solvent such as DMF or acetonitrile, add a base (e.g., potassium carbonate or cesium carbonate).
-
Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the N1-alkylated product by column chromatography.
Step 3: Deprotection
-
Remove the Boc protecting group by treating the N1-alkylated intermediate with an acid such as trifluoroacetic acid (TFA) in DCM.
-
Hydrolyze the ester as described in Protocol 1, Step 3, to obtain the final N1-alkylated this compound derivative.
Protocol 3: N-Arylation of this compound Derivatives
N-arylation is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Step 1: Protection
-
Protect the this compound as described in Protocol 2, Step 1.
Step 2: Buchwald-Hartwig N-Arylation
-
In a reaction vessel, combine the protected (3-oxopiperazin-2-yl)acetate, the desired aryl halide (e.g., aryl bromide or chloride), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., RuPhos, XPhos), and a base (e.g., sodium tert-butoxide or cesium carbonate).
-
Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C until the reaction is complete.
-
Cool the mixture, filter through celite to remove the catalyst, and concentrate the filtrate.
-
Purify the N-arylated product by column chromatography.
Step 3: Deprotection
-
Deprotect the Boc group and the ester as described in Protocol 2, Step 3, to yield the final N-arylated derivative.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile handle for the introduction of various functionalities, most commonly through esterification or amide bond formation.
Protocol 4: Esterification of this compound
This protocol outlines a standard procedure for converting the carboxylic acid to an ester.
-
Suspend this compound in the desired alcohol (e.g., methanol, ethanol).
-
Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid, such as sulfuric acid, or a reagent like thionyl chloride.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the ester with an organic solvent.
-
Purify the product by column chromatography.
Protocol 5: Amide Coupling of this compound
This protocol describes the formation of an amide bond with a primary or secondary amine using a coupling agent.
-
Protect the N1 and N4 positions of this compound if necessary, for instance, with Boc groups.
-
Dissolve the protected this compound in a suitable aprotic solvent like DMF or DCM.
-
Add an amine (1.1 equivalents), a coupling agent (1.2 equivalents, e.g., HATU, HBTU, or EDC), and a non-nucleophilic base (2-3 equivalents, e.g., DIPEA or TEA).[2][3]
-
Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography.
-
If necessary, remove the protecting groups using appropriate conditions (e.g., TFA for Boc groups).
Quantitative Data Summary
| Derivative Type | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Alkylation | Alkyl halide, K₂CO₃ | DMF | 25-60 | 60-95 | General |
| N-Arylation | Aryl bromide, Pd₂(dba)₃, RuPhos, NaOtBu | Toluene | 100 | 50-90 | [4] |
| Esterification | Alcohol, SOCl₂ | Alcohol | Reflux | 70-95 | General |
| Amide Coupling | Amine, HATU, DIPEA | DMF | 25 | 65-98 | [2][3] |
Visualizations
Caption: General workflow for the synthesis of derivatives.
Caption: Key reactions for derivatization.
References
No In Vivo Studies Found for (3-Oxopiperazin-2-yl)acetic Acid Administration
Despite a comprehensive search of available scientific literature, no specific in vivo studies detailing the administration, pharmacokinetics, or efficacy of (3-Oxopiperazin-2-yl)acetic acid were identified. The current body of research on this compound appears to be limited to its synthesis and availability as a research chemical.
The search for relevant data did not yield any publications presenting quantitative data from animal models or detailing experimental protocols for in vivo administration. Information available from chemical suppliers confirms its status as a compound for laboratory use.
Several studies on structurally related but distinct molecules were retrieved, including derivatives of 2-(thiophen-2-yl)acetic acid, phenoxyacetamide, and other piperazine-containing compounds. However, the findings from these studies cannot be extrapolated to this compound due to differences in chemical structure and likely divergent biological activities.
Consequently, the creation of detailed Application Notes and Protocols, including data tables and experimental workflows for in vivo use, is not possible at this time. Researchers and drug development professionals interested in the in vivo properties of this compound would need to conduct foundational preclinical studies to establish its pharmacological profile. Such research would be the first of its kind to be published.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Oxopiperazin-2-yl)acetic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of (3-Oxopiperazin-2-yl)acetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and related piperazinone derivatives.
Q1: Why is the yield of my cyclization reaction to form the piperazinone ring consistently low?
A1: Low yields in the cyclization step can arise from several factors, including incomplete reaction, formation of side products, or suboptimal reaction conditions.
-
Potential Cause: Incomplete Amide Formation/Cyclization. The intramolecular cyclization to form the lactam (piperazinone) ring may be slow or reversible under your current conditions.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes cyclization without significant decomposition.
-
Prolong Reaction Time: Extend the reaction time and monitor for the consumption of the acyclic intermediate.
-
Choice of Solvent: The polarity of the solvent can influence the rate of cyclization. Experiment with different solvents such as ethanol, toluene, or dioxane. A higher boiling point solvent might be necessary to drive the reaction to completion.
-
Use of a Catalyst: While often a thermal cyclization, consider the use of a mild acid or base catalyst to promote the intramolecular reaction. However, this should be done cautiously to avoid side reactions.
-
-
-
Potential Cause: Side Reactions. The primary competing reaction is often the formation of a disubstituted product where two molecules of the acetic acid derivative react with one molecule of ethylenediamine.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a significant excess of ethylenediamine (e.g., 5-10 equivalents) to favor the formation of the monosubstituted intermediate.
-
Slow Addition: Add the electrophilic precursor (e.g., a maleic anhydride derivative or a halo-acetylating agent) dropwise to the solution of ethylenediamine at a low temperature to minimize di-substitution.
-
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the likely side products and how can I minimize them?
A2: The formation of multiple products is a common issue. Besides the desired product and unreacted starting materials, you may be forming oligomers or products from side reactions of your starting materials.
-
Potential Side Products:
-
Disubstituted Piperazine: As mentioned above, this is a common byproduct.
-
Oligomers/Polymers: If the reaction conditions are too harsh, polymerization can occur.
-
Oxidation Products: Depending on the reaction conditions and the stability of your reagents, oxidation of the starting materials or product can occur.
-
-
Minimization Strategies:
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time. Overheating or prolonged reaction times can lead to decomposition and side product formation.
-
Inert Atmosphere: If your reagents are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unexpected side reactions.
-
Q3: How can I effectively purify this compound to improve the final yield and purity?
A3: The purification of piperazine derivatives can be challenging due to their polarity and basicity.
-
Purification Methods:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or water) and a less polar co-solvent can be effective.
-
Column Chromatography: Due to the polar nature of the product, standard silica gel chromatography can be difficult.
-
Consider using a modified mobile phase by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing on the silica gel.
-
Alternatively, reverse-phase chromatography may be a suitable option.
-
-
Acid-Base Extraction: This technique can be used to separate the basic piperazine product from non-basic impurities. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. After separation, the aqueous layer can be basified and the product extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the synthesis of this compound?
A1: A common and effective route is the reaction of ethylenediamine with a suitable C4-dicarbonyl precursor, such as maleic anhydride or its derivatives, followed by an intramolecular cyclization. This approach allows for the formation of the piperazinone ring and the introduction of the acetic acid side chain in a convergent manner.
Q2: What role does acetic acid play in the synthesis of piperazinone derivatives as seen in some literature procedures?
A2: In the synthesis of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid, acetic acid is used in the reaction mixture. It likely acts as a catalyst and a solvent. It can protonate the carbonyl group of the precursor, making it more electrophilic and facilitating the nucleophilic attack by ethylenediamine. It can also help to control the pH of the reaction medium, which can be crucial for preventing side reactions.
Q3: Can I use a protecting group strategy to improve the yield and selectivity?
A3: Yes, a protecting group strategy can be very effective, especially for minimizing the formation of disubstituted byproducts. You can protect one of the amino groups of ethylenediamine with a suitable protecting group (e.g., Boc), perform the reaction with the C4 precursor, and then deprotect and cyclize. However, this adds extra steps to the synthesis, which may reduce the overall yield.
Q4: Are there any catalytic methods to improve the synthesis of piperazin-2-ones?
A4: Yes, catalytic methods are being developed for the synthesis of piperazin-2-ones. These can include metal-catalyzed cascade reactions or organocatalytic approaches. These methods can offer higher yields and stereoselectivity but may require more specialized reagents and conditions.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of piperazinone derivatives from analogous reactions found in the literature. This data can be used as a reference for optimizing your own synthesis.
| Precursor 1 | Precursor 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethylenediamine | Diethyl 2-(4-carboxybenzoyl)-3-oxosuccinate | Ethanol/Acetic Acid | 60 | 24 | 87 | [1] |
| Ethylenediamine | Diethyl 2-(4-cyanobenzoyl)-3-oxosuccinate | Ethanol/Acetic Acid | Reflux | 2 | 60 | [1] |
| Chloroethylamine | Ethyl chloroacetate | Toluene | 30 then 80 | 24 then 24 | 55 | - |
| Chloroethylamine | Ethyl chloroacetate | Benzene | 40 then 80 | 6 then 6 | 87 | - |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a plausible route based on the reaction of ethylenediamine with maleic anhydride, followed by intramolecular cyclization.
Step 1: Synthesis of N-(2-aminoethyl)maleamic acid
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve ethylenediamine (5.0 eq) in the same solvent.
-
Slowly add the ethylenediamine solution dropwise to the maleic anhydride solution at 0°C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the maleic anhydride is consumed.
-
The product, N-(2-aminoethyl)maleamic acid, is expected to precipitate from the solution. Collect the solid by filtration and wash with cold solvent.
Step 2: Cyclization to this compound
-
Place the crude N-(2-aminoethyl)maleamic acid in a round-bottom flask.
-
Add a high-boiling point solvent such as toluene or xylene.
-
Heat the mixture to reflux (typically 110-140°C) using a Dean-Stark apparatus to remove the water formed during the cyclization.
-
Monitor the reaction by TLC or LC-MS for the formation of the product and the disappearance of the starting material. The reaction may take several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Proposed synthetic pathway for the target molecule.
References
Technical Support Center: Purification of Crude (3-Oxopiperazin-2-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude (3-Oxopiperazin-2-yl)acetic acid. The guidance is based on general principles for the purification of piperazine derivatives and related compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The target compound may be too soluble in the chosen solvent, even at low temperatures. |
| - Action: Perform small-scale solubility tests with a variety of solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. | |
| Co-precipitation of Impurities | Structurally similar impurities may be co-precipitating with the product.[1] |
| - Action: Try a different recrystallization solvent or a multi-solvent system. A second recrystallization step may be necessary. | |
| Precipitation of Salts | The compound has both acidic (carboxylic acid) and basic (secondary amine) functionalities and can form salts.[1] |
| - Action: Ensure the pH of the solution is adjusted to the isoelectric point of the molecule to minimize salt formation and maximize the precipitation of the neutral zwitterion. | |
| Incomplete Precipitation | The cooling process may be too rapid, or the final temperature not low enough. |
| - Action: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator for an extended period to maximize crystal formation. |
Issue 2: Poor Separation or Tailing during Column Chromatography
| Possible Cause | Troubleshooting Step |
| High Polarity of the Compound | The compound's high polarity can lead to strong interactions with silica gel, causing tailing and poor separation.[1] |
| - Action 1: Use a more polar mobile phase. Consider adding a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce tailing. | |
| - Action 2: Add a small percentage of a basic modifier like triethylamine or ammonia to the mobile phase to deactivate the acidic silanol groups on the silica surface. | |
| - Action 3: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase C18 silica. | |
| Compound Degradation on Silica | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. |
| - Action: Use deactivated (neutral) silica gel or an alternative stationary phase like alumina. | |
| Inappropriate Solvent System | The chosen eluent may not have the optimal polarity to effectively separate the compound from impurities. |
| - Action: Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before running the column. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider during purification?
A1: The molecule possesses several key features that influence purification:
-
Amphoteric Nature: It has a carboxylic acid group (acidic) and a secondary amine in the piperazine ring (basic). This means it can exist as a cation, anion, or zwitterion depending on the pH.
-
High Polarity: The presence of two amide carbonyls, a carboxylic acid, and two nitrogen atoms makes the molecule highly polar.[1] This affects its solubility and chromatographic behavior.
-
Potential for Salt Formation: It can readily form salts with both acids and bases.[1] This can be exploited for purification but can also lead to unintended precipitation.
-
Hygroscopicity: Piperazine derivatives are often hygroscopic, meaning they can absorb moisture from the air, which can affect accurate weighing and analysis.[1]
Q2: Which recrystallization solvents are a good starting point for this compound?
A2: Given the polar nature of the compound, polar protic solvents are a good starting point. Consider the following, and always perform small-scale tests first:
-
Water
-
Ethanol or Isopropanol
-
Mixtures of water and a miscible organic solvent like ethanol or acetonitrile.
-
Acetic acid has been used for the recrystallization of similar compounds.[2]
Q3: How can I remove highly polar impurities?
A3: For highly polar impurities, consider the following techniques:
-
Ion-Exchange Chromatography: This technique can be very effective for separating compounds based on charge.[3] You could use a cation exchange resin to bind the basic piperazine nitrogen or an anion exchange resin to bind the carboxylic acid group.
-
Recrystallization via Salt Formation: You can selectively precipitate your compound as a salt. For instance, forming the diacetate salt in a solvent like acetone has been used to purify piperazine itself.[4] The pure compound can then be regenerated.
-
Preparative HPLC: Reverse-phase preparative HPLC can offer high-resolution separation of polar compounds.
Q4: What are some common impurities I might expect in my crude sample?
A4: Common impurities could include:
-
Starting materials from the synthesis.
-
Side-products from the reaction, such as products of over-alkylation or ring-opening.
-
Di-substituted piperazine derivatives.[5]
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Salts and hydrates formed during the workup.[1]
Quantitative Data Summary
The following tables provide illustrative data for typical purification outcomes. The actual results will vary depending on the specific impurities and conditions.
Table 1: Illustrative Recrystallization Solvent Screen
| Solvent System | Compound Solubility (at boiling) | Crystal Formation (at 4°C) | Purity (%) | Yield (%) |
| Water | High | Yes | 95 | 70 |
| Ethanol | Moderate | Yes | 98 | 65 |
| Isopropanol | Low | Poor | - | - |
| Acetonitrile | Moderate | Yes | 97 | 75 |
| Water/Ethanol (1:1) | High | Yes | 99 | 80 |
Table 2: Illustrative Column Chromatography Conditions and Results
| Stationary Phase | Mobile Phase | Purity (%) | Yield (%) |
| Silica Gel | Dichloromethane/Methanol (9:1) | 90 (Tailing) | 50 |
| Silica Gel | Ethyl Acetate/Methanol/Acetic Acid (90:9:1) | 98 | 75 |
| Reverse-Phase C18 | Water/Acetonitrile with 0.1% TFA (Gradient) | >99 | 85 |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: General Silica Gel Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent. If the compound is not very soluble in the mobile phase, pre-adsorb it onto a small amount of silica gel. Load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the eluent (gradient elution) or use a constant solvent mixture (isocratic elution) as determined by prior TLC analysis.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of (3-Oxopiperazin-2-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (3-Oxopiperazin-2-yl)acetic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and straightforward approach is the cyclocondensation of an N-substituted ethylenediamine derivative with a haloacetic acid ester, followed by deprotection and hydrolysis. A typical sequence involves the reaction of N-benzyl-ethylenediamine with ethyl bromoacetate to form the piperazinone ring, followed by hydrogenolysis to remove the benzyl group and subsequent hydrolysis of the ester to yield the final product.
Q2: What are the most common impurities I should expect in this synthesis?
The most common impurities can be categorized as starting materials, byproducts from side reactions, and degradation products. These may include:
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Unreacted Starting Materials: N-benzylethylenediamine, ethyl bromoacetate.
-
Side-Products:
-
Diketopiperazine (Dimer): A common byproduct in piperazinone synthesis.
-
N,N'-dibenzylated piperazinone: From over-alkylation.
-
Isomeric Product: (4-Benzyl-3-oxopiperazin-2-yl)acetic acid.
-
-
Residual Solvents and Reagents: Triethylamine, ethanol, etc.
Q3: How can I detect and quantify these impurities?
High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the purity of this compound and quantifying impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid) is typically effective. Mass spectrometry (MS) coupled with HPLC can aid in the identification of unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of the final product and any isolated impurities.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Question: My reaction yield for the cyclization step is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the cyclization to form the piperazinone ring can be attributed to several factors. Below is a table outlining potential causes and suggested solutions.
| Potential Cause | Suggested Troubleshooting Steps |
| Inefficient Cyclization | - Increase the reaction temperature to promote intramolecular cyclization. - Use a higher dilution to favor intramolecular over intermolecular reactions (dimer formation). - Screen different bases (e.g., K₂CO₃, DIPEA) and solvents (e.g., acetonitrile, DMF). |
| Side Reactions | - Control the stoichiometry of reactants carefully. Add the haloacetic acid ester slowly to the diamine solution to minimize over-alkylation. |
| Product Degradation | - If the reaction is run at a high temperature for an extended period, consider reducing the reaction time or temperature. |
Issue 2: Presence of a Significant Amount of Dimer Impurity
Question: My final product is contaminated with a significant amount of a higher molecular weight impurity, which I suspect is a diketopiperazine dimer. How can I minimize its formation?
Answer: The formation of diketopiperazine is a common issue resulting from the intermolecular reaction between two molecules of the intermediate amino ester.
Experimental Protocol to Minimize Dimer Formation:
-
High Dilution: The key to minimizing intermolecular side reactions is to run the cyclization step under high dilution. This favors the intramolecular cyclization. A typical concentration would be in the range of 0.01-0.05 M.
-
Slow Addition: Add the ethyl bromoacetate to the solution of N-benzylethylenediamine dropwise over a prolonged period (e.g., 2-4 hours) using a syringe pump. This maintains a low concentration of the alkylating agent, further disfavoring the dimerization.
Issue 3: Incomplete Deprotection or Hydrolysis
Question: I am having trouble with the final deprotection and hydrolysis steps. My product contains residual benzylated intermediate or the ethyl ester. What can I do?
Answer: Incomplete deprotection or hydrolysis can often be resolved by optimizing the reaction conditions.
Quantitative Data on Deprotection/Hydrolysis:
| Step | Condition | Expected Outcome | Troubleshooting |
| Hydrogenolysis (Debenzylation) | 10% Pd/C, H₂ (50 psi), Ethanol, 24h | >99% conversion | - Ensure the catalyst is active. - Increase hydrogen pressure or reaction time. - Add a small amount of acetic acid to facilitate the reaction. |
| Ester Hydrolysis | 1 M LiOH, THF/H₂O (1:1), 4h, RT | >98% conversion | - Increase the concentration of LiOH or the reaction time. - If starting material is not fully dissolved, try a different solvent system (e.g., with methanol). |
Visualizing the Synthesis and Impurity Formation
The following diagrams illustrate the synthetic pathway and the formation of a common impurity.
Caption: Synthetic pathway for this compound.
Caption: Competing pathways leading to product and dimer impurity.
Stability and degradation of (3-Oxopiperazin-2-yl)acetic acid under different conditions
Technical Support Center: (3-Oxopiperazin-2-yl)acetic acid
This technical support center provides guidance on the stability and degradation of this compound for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Specific stability and degradation data for this compound are not extensively available in the public domain. The information provided is based on the general chemical properties of related piperazine structures and established principles of pharmaceutical stability analysis.[1][2][3] It is crucial to perform specific stability studies for the compound under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study, and why is it necessary for this compound?
A forced degradation study, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[4] The purpose is to identify the likely degradation products, establish the degradation pathways, and demonstrate the specificity of analytical methods.[4] This is a critical step in drug development as it helps in understanding the intrinsic stability of the molecule and in developing stable formulations.[4] For this compound, this would reveal its susceptibility to hydrolysis, oxidation, heat, and light.
Q2: What are the potential degradation pathways for this compound?
Based on its structure, the two most probable degradation pathways are:
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Hydrolysis: The cyclic amide (lactam) bond in the piperazin-2-one ring can undergo hydrolysis, especially under acidic or basic conditions, leading to ring opening.[2][3]
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Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[1]
Q3: What are the recommended storage conditions for this compound?
While specific storage conditions should be determined by stability studies, a general recommendation for a compound of this type would be to store it in a cool, dry, and dark place in a well-sealed container to protect it from heat, moisture, and light. For solutions, especially aqueous ones, refrigeration may be necessary to slow down potential hydrolysis.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A stability-indicating analytical method is required, which can separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[5][6] The method should be validated to ensure it is specific, sensitive, accurate, and precise for quantifying this compound and its degradants. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of the degradation products.[7]
Troubleshooting Guide
Q5: I am observing a decrease in the peak area of this compound and the appearance of new peaks in my HPLC chromatogram over time. What could be the cause?
This observation strongly suggests that your compound is degrading. The new peaks likely correspond to degradation products. To troubleshoot this, consider the following:
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Mobile Phase/Solvent pH: If you are using an aqueous solution, the pH could be promoting acid or base-catalyzed hydrolysis of the lactam ring.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in your solvent could be causing oxidative degradation of the piperazine ring.
-
Temperature: If your samples are stored at room temperature or higher, thermal degradation may be occurring.
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Light Exposure: If your samples are not protected from light, photolytic degradation could be a factor.
Q6: My aqueous formulation of this compound is showing signs of instability. How can I improve its stability?
To improve the stability of an aqueous formulation, you can investigate the following:
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pH Optimization: Conduct a pH-rate profile study to determine the pH at which the compound is most stable. Buffering the formulation at this optimal pH can significantly reduce hydrolytic degradation.
-
Antioxidants: If oxidation is suspected, adding an antioxidant to the formulation may prevent oxidative degradation.
-
Chelating Agents: Trace metal ions can catalyze degradation. Adding a chelating agent like EDTA might improve stability.
-
Storage Temperature: Storing the formulation at a lower temperature (e.g., refrigerated) will generally slow down most degradation reactions.
Q7: How can I confirm the identity of the unknown peaks in my chromatogram?
To identify the unknown degradation products, you can use the following techniques:
-
LC-MS/MS: This is a powerful tool for determining the molecular weight and fragmentation pattern of the unknown compounds, which helps in structure elucidation.[7]
-
Forced Degradation: By analyzing the samples from a forced degradation study, you can correlate the appearance of specific degradation peaks with the stress conditions applied (e.g., a peak that appears only under acidic conditions is likely an acid-hydrolysis product). This helps in proposing the structures of the degradants.
-
Isolation and NMR: If a degradation product is present in sufficient quantity, it can be isolated using techniques like preparative HPLC, and its structure can be definitively determined by Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on this compound.[4][8] The goal is to achieve 5-20% degradation of the drug substance.[8]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After heating, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. After the exposure time, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified time, protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven for a specified duration. Also, heat the stock solution at a similar temperature.
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Photolytic Degradation: Expose the stock solution and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
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At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
Analyze a control sample (unstressed) for comparison.
4. Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Determine the number and relative amounts of degradation products formed under each stress condition.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrument and Columns:
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Use a standard HPLC system with a UV detector.
-
Screen different reversed-phase columns (e.g., C18, C8) to find the one that provides the best separation.
2. Mobile Phase Selection:
-
Start with a simple mobile phase, such as a mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer).
-
Vary the pH of the buffer and the ratio of organic solvent to aqueous buffer to optimize the separation of the parent compound and its degradation products. A gradient elution may be necessary.
3. Method Validation:
-
Once optimal chromatographic conditions are found, validate the method according to ICH guidelines. This includes assessing specificity (using stressed samples), linearity, range, accuracy, precision, and robustness.
4. Wavelength Selection:
-
Determine the optimal detection wavelength by running a UV scan of the parent compound and, if possible, the major degradants.
Data Presentation
The following tables are templates for summarizing the data from stability studies of this compound.
Table 1: Example Summary of Forced Degradation Studies
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradants | Major Degradant (RT/RRT) |
| 0.1 M HCl, 60°C | 24 hours | |||
| 0.1 M NaOH, 40°C | 8 hours | |||
| 3% H₂O₂, RT | 24 hours | |||
| Dry Heat, 80°C | 48 hours | |||
| Photolytic | 1.2 million lux hours |
Table 2: Example Template for Long-Term Stability Study Data (Storage at 25°C/60% RH)
| Time Point (Months) | Appearance | Assay (% of Initial) | Chromatographic Purity (%) | Major Degradant (%) | Total Degradants (%) |
| 0 | White Powder | 100.0 | 99.8 | < 0.1 | 0.2 |
| 3 | |||||
| 6 | |||||
| 12 |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins | MDPI [mdpi.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Overcoming solubility issues with (3-Oxopiperazin-2-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with (3-Oxopiperazin-2-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound at neutral pH?
A1: The structure of this compound contains both a basic piperazine ring and an acidic carboxylic acid group. At neutral pH, the molecule likely exists as a zwitterion, with both a positive and a negative charge. This intramolecular ionic interaction can lead to strong crystal lattice energy and, consequently, lower solubility in water. The solubility of amino acids is often minimal at their isoelectric point, where the net charge is zero.[1][2][3]
Q2: I'm observing precipitation of the compound when I dilute my stock solution into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue when a compound is dissolved in a high-concentration organic solvent (like DMSO) and then introduced into an aqueous medium where its solubility is lower. To mitigate this, you can try the following:
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Lower the final concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay.
-
Optimize the co-solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as high as permissible for your experimental system (typically <0.5% for cell-based assays) to help maintain solubility.
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pH adjustment of the final buffer: If your assay can tolerate it, adjusting the pH of the final aqueous buffer to be either acidic (e.g., pH 4-5) or basic (e.g., pH 8-9) can increase the solubility by shifting the equilibrium away from the less soluble zwitterionic form.
-
Use of solubilizing excipients: Consider the inclusion of solubility enhancers like cyclodextrins in your final assay buffer.
Q3: Can I use sonication or heating to dissolve this compound?
A3: Yes, both sonication and gentle heating can be used to aid in the dissolution of this compound. These methods provide the energy needed to overcome the crystal lattice energy. However, it is crucial to be cautious with heating, as excessive temperatures can lead to degradation of the compound. It is recommended to heat the solution gently (e.g., to 37-40°C) and for a short period. After dissolution, allow the solution to cool to room temperature to ensure the compound remains in solution. If it precipitates upon cooling, the solution is supersaturated, and a different solvent system or a lower concentration is needed.
Troubleshooting Guide
Issue: Difficulty dissolving this compound in aqueous buffers (e.g., PBS pH 7.4).
Root Cause Analysis: The compound is likely in its zwitterionic form at neutral pH, leading to low solubility.
Solutions:
-
pH Adjustment: The solubility of compounds with both acidic and basic functional groups is highly pH-dependent.[1][3]
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Acidic Conditions: Lowering the pH (e.g., to pH 2-4 with dilute HCl) will protonate the carboxylic acid group, resulting in a positively charged species that is likely more soluble.
-
Basic Conditions: Increasing the pH (e.g., to pH 9-10 with dilute NaOH) will deprotonate the piperazine amine, resulting in a negatively charged species that is also likely to be more soluble.
-
-
Use of Co-solvents: For preparing stock solutions, water-miscible organic solvents can be effective.
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Salt Formation: Converting the compound into a salt can significantly improve its aqueous solubility.[7][8][9][10]
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Base Addition: Reacting the carboxylic acid moiety with a base (e.g., sodium hydroxide, potassium hydroxide) will form a more soluble carboxylate salt.
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Acid Addition: Reacting the basic piperazine moiety with an acid (e.g., hydrochloric acid, sulfuric acid) will form a more soluble ammonium salt. A hydrochloride salt of this compound is commercially available, indicating this is a viable strategy.[11]
-
Data Presentation: Solubility Enhancement Strategies
The following tables summarize the expected solubility of this compound in various solvents and at different pH values. Note: The quantitative values are illustrative and may vary in experimental settings.
Table 1: Solubility in Common Solvents at Room Temperature
| Solvent | Type | Expected Solubility (mg/mL) | Notes |
| Water (pH 7.0) | Aqueous | < 1 | Low solubility due to zwitterionic form. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | < 1 | Similar to water, low solubility expected. |
| 0.1 M HCl (pH 1) | Acidic Aqueous | > 10 | Protonation of the carboxylate group increases solubility. |
| 0.1 M NaOH (pH 13) | Basic Aqueous | > 10 | Deprotonation of the piperazine amine increases solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | Excellent solvent for creating stock solutions.[4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 | Another excellent choice for stock solutions. |
| Ethanol | Polar Protic | 1 - 5 | Moderate solubility. |
| Methanol | Polar Protic | 1 - 5 | Moderate solubility. |
Table 2: Effect of pH on Aqueous Solubility (Illustrative)
| pH | Predominant Species | Expected Solubility (mg/mL) |
| 2.0 | Cationic | 15 |
| 4.0 | Cationic/Zwitterionic | 5 |
| 6.0 | Zwitterionic | 0.8 |
| 7.4 | Zwitterionic | 0.5 |
| 8.0 | Zwitterionic/Anionic | 3 |
| 10.0 | Anionic | 12 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
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Weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Store the stock solution at -20°C or as recommended for the compound's stability.
Protocol 2: pH-Dependent Solubility Determination
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
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Add an excess amount of solid this compound to a known volume of each buffer in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
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Plot the measured solubility against the pH of the buffer.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. What are polar solvents? Which are nonpolar solvents? [solventoil.com]
- 7. researchgate.net [researchgate.net]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 2-(3-Oxopiperazin-2-yl)acetic acid hydrochloride [cymitquimica.com]
Technical Support Center: (3-Oxopiperazin-2-yl)acetic acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for reactions involving (3-Oxopiperazin-2-yl)acetic acid. The information is presented in a question-and-answer format to address common issues encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis of this compound
A common synthetic route to this compound involves the preparation of its ethyl ester precursor, ethyl (3-oxopiperazin-2-yl)acetate, followed by hydrolysis. A plausible method is the cyclization of a diamine precursor.
Q1: My reaction to form the 3-oxopiperazine ring is giving a low yield. What are the potential causes and solutions?
Low yields in the formation of the 3-oxopiperazine ring can stem from several factors, including incomplete cyclization, side reactions, and purification challenges.
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Incomplete Reaction: The intramolecular cyclization to form the lactam can be slow. Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions: A significant side reaction can be the formation of a five-membered lactam. This can sometimes be mitigated by carefully controlling the reaction temperature, especially during the workup after deprotection steps. Performing neutralization at a lower temperature (e.g., 0 °C) can be beneficial.[1]
-
Purification Losses: The product is a polar amino acid, which can be challenging to isolate. Significant material can be lost during aqueous workups if the product has high water solubility. Extraction with a more polar solvent or using a continuous extraction apparatus might improve recovery. Purification by column chromatography on silica gel can also lead to losses if the compound streaks or is irreversibly adsorbed. Using a different stationary phase (e.g., reversed-phase silica) or modifying the mobile phase with additives like acetic acid or a small amount of ammonia can improve chromatographic behavior.[2][3]
Q2: I am observing the formation of diastereomers in my reaction. How can I separate them?
The formation of diastereomers (cis and trans isomers) is common in the synthesis of 2,3-disubstituted piperazines.[1]
-
Chromatographic Separation: Diastereomers can often be separated by careful column chromatography. A long column with a shallow gradient of the mobile phase can enhance separation. It may be necessary to screen different solvent systems to find the optimal conditions for separation.
-
Crystallization: In some cases, fractional crystallization can be used to separate diastereomers. One diastereomer may be less soluble in a particular solvent system and can be selectively precipitated.
Q3: My product appears to have racemized. What could be the cause and how can I prevent it?
Racemization can be a significant issue, particularly when starting from chiral amino acids.
-
Cause of Racemization: Racemization can occur if a stereocenter is adjacent to a carbonyl group, as the enolization of the carbonyl can lead to a loss of stereochemical integrity. This is particularly a risk during the formation of β-ketoester intermediates from amino acids.[1][4]
-
Prevention Strategies: To avoid racemization, it is crucial to use mild reaction conditions. If racemization is occurring during the formation of a β-ketoester intermediate, an alternative synthetic route that avoids the activation of the carboxylic acid may be necessary. For example, generating the β-ketoester from the corresponding amino alcohol (e.g., phenylglycinol) via oxidation to the aldehyde followed by reaction with ethyl diazoacetate in the presence of a Lewis acid like SnCl₂ has been shown to preserve enantiomeric purity.[1]
Q4: The hydrolysis of the ethyl ester to the final carboxylic acid is not going to completion. What should I do?
Incomplete hydrolysis of the ethyl ester can be due to several factors.
-
Insufficient Hydrolysis Reagent: Ensure that a sufficient excess of the hydrolyzing agent (e.g., LiOH, NaOH) is used.
-
Reaction Time and Temperature: The hydrolysis of sterically hindered esters can be slow. Increasing the reaction time or temperature may be necessary. Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed.
-
Solvent: The choice of solvent can impact the rate of hydrolysis. A mixture of water and a co-solvent like THF or methanol is commonly used to ensure the solubility of the ester.
Reactions Involving this compound
Q5: I am having trouble with the N-alkylation of the piperazine ring. I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
Controlling the selectivity of N-alkylation on the piperazine ring is a common challenge.
-
Use of a Protecting Group: The most reliable method to achieve mono-alkylation is to use a protecting group strategy. The N-4 position can be protected with a group like Boc (tert-butyloxycarbonyl), directing alkylation to the N-1 position. The protecting group can then be removed under acidic conditions.
-
Control of Stoichiometry and Reaction Conditions: While less selective, using a large excess of the piperazine starting material can favor mono-alkylation statistically. Slow, dropwise addition of the alkylating agent at a low temperature can also help to minimize di-alkylation.
Experimental Protocols
Proposed Synthesis of Ethyl (3-Oxopiperazin-2-yl)acetate
This protocol is based on the synthesis of 3-substituted piperazine-2-acetic acid esters and provides a general framework.[1][5][6]
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Formation of a β-ketoester from Glycine: Convert N-Boc-glycine into the corresponding β-ketoester using a Masamune condensation or a similar method.
-
Reductive Amination: Perform a reductive amination on the β-ketoester with ammonium acetate and a reducing agent like sodium cyanoborohydride to introduce the second nitrogen atom, forming a 1,2-diamine precursor.
-
Protection of the Newly Formed Amine: Protect the newly introduced amino group with a suitable protecting group, for example, a nosyl (Ns) group, using 2-nitrobenzenesulfonyl chloride (2-NsCl) or 4-nitrobenzenesulfonyl chloride (4-NsCl).
-
Cyclization: Treat the protected diamine with an annulation agent such as bromoethyldiphenylsulfonium triflate to form the protected piperazine ring.
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Deprotection: Remove the Boc protecting group using an acid like trifluoroacetic acid (TFA), followed by a basic workup to induce cyclization to the 3-oxopiperazine ring.
-
Purification: The resulting diastereomers of ethyl (3-oxopiperazin-2-yl)acetate can be separated by column chromatography.
Hydrolysis to this compound
-
Saponification: Dissolve the purified ethyl (3-oxopiperazin-2-yl)acetate in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Due to the high polarity of the product, multiple extractions may be necessary.
-
Purification: The crude product can be purified by recrystallization or by column chromatography.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in 3-Oxopiperazine Ring Formation
| Potential Cause | Suggested Solution | Relevant Citation |
| Incomplete Cyclization | Extend reaction time, moderately increase temperature, monitor by TLC/LC-MS. | N/A |
| Lactam Side-Product | Control temperature during workup, perform neutralization at 0 °C. | [1] |
| Purification Losses | Use more polar extraction solvents, consider continuous extraction, optimize chromatography conditions (e.g., reversed-phase, solvent additives). | [2][3] |
Table 2: Strategies for Controlling N-Alkylation Selectivity
| Strategy | Methodology | Expected Outcome |
| Protecting Group | Protect N-4 with Boc, alkylate N-1, deprotect. | High selectivity for mono-alkylation. |
| Stoichiometric Control | Use a large excess of the piperazine starting material. | Improved ratio of mono- to di-alkylation. |
| Controlled Addition | Slow, dropwise addition of the alkylating agent at low temperature. | Reduced di-alkylation. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 3. column-chromatography.com [column-chromatography.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Piperazinone Ring Formation
Welcome to the Technical Support Center for optimizing reaction conditions for piperazinone ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of piperazinone-containing molecules.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of the Desired Piperazinone
Question: My intramolecular cyclization to form the piperazinone ring is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in piperazinone ring formation can stem from several factors, including incomplete reactions, side reactions, and suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature. Ensure your starting materials are pure, as impurities can inhibit the reaction.[1]
-
-
Suboptimal Reagents and Conditions:
-
Catalyst/Reagent Choice: The choice of activating agent or catalyst for the cyclization is crucial. For example, in syntheses resembling the Bischler-Napieralski reaction, stronger dehydrating agents like P₂O₅ in refluxing POCl₃ might be necessary for less activated systems.[2][3][4]
-
Base Selection: The choice of base can significantly influence the reaction rate and the prevalence of side reactions. If you observe decomposition of your starting material with a strong base, consider switching to a weaker or non-nucleophilic base.
-
Solvent Effects: The solvent can impact the solubility of your reactants and the stability of intermediates. Common solvents for such cyclizations include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent might be beneficial.[5]
-
-
Side Reactions:
-
Polymerization: The linear precursor might be prone to intermolecular reactions, leading to polymers instead of the desired cyclic product.
-
Solution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular polymerization.
-
-
Formation of Isomers or Byproducts: Depending on the substrate, alternative cyclization pathways may lead to undesired isomeric products.
-
Solution: Carefully control the reaction temperature. Lower temperatures can sometimes increase the selectivity of the desired reaction pathway.
-
-
Issue 2: Formation of Dimer or Other Byproducts
Question: I am observing the formation of a significant amount of a dimeric byproduct or other impurities. How can I suppress these side reactions?
Answer: The formation of byproducts is a common challenge in piperazinone synthesis. Here are some strategies to improve the selectivity towards the desired product:
-
Stoichiometry Control:
-
Solution: Carefully control the stoichiometry of your reactants. In cases where a bifunctional reagent is used, a slow addition of this reagent to the reaction mixture can minimize the formation of dimers or oligomers.[1]
-
-
Protecting Group Strategy:
-
Solution: If your starting materials have multiple reactive sites, consider using protecting groups to block unwanted reactivity. For instance, if you are starting from a diamine, protecting one of the amino groups with a suitable protecting group (e.g., Boc) can ensure that the cyclization occurs at the desired position.
-
-
Reaction Conditions Optimization:
-
Solution: High temperatures and prolonged reaction times can sometimes favor the formation of thermodynamically stable byproducts. Monitor the reaction and aim to stop it once the maximum yield of the desired product is achieved.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the piperazinone ring?
A1: Common methods include the intramolecular cyclization of N-(2-aminoethyl) amides, the Ugi multicomponent reaction, and various cascade reactions.[6][7][8] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Q2: How do I choose the right solvent for my piperazinone cyclization reaction?
A2: The ideal solvent should fully dissolve your starting material and be inert to the reaction conditions. Aprotic solvents like THF, acetonitrile, DMF, and toluene are commonly used. It is often beneficial to screen a few solvents to find the one that gives the best balance of solubility and reaction rate.[5]
Q3: My piperazinone product is difficult to purify. What are some effective purification strategies?
A3: Purification of piperazinone derivatives can be challenging due to their polarity and basicity.
-
Column Chromatography: This is a common method. To avoid tailing on silica gel, you can add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent.[9]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.
-
Acid-Base Extraction: This can be useful for separating your basic piperazinone product from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The piperazinone will move to the aqueous layer as its salt, which can then be basified and re-extracted.[9]
Q4: Can I use microwave irradiation to accelerate the piperazinone ring formation?
A4: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields in intramolecular cyclization reactions.[4][10] It is a valuable technique to consider, especially when conventional heating methods are slow or lead to decomposition.
Data Presentation
Table 1: Comparison of Catalytic Systems for Aza-Michael Addition in Piperazinone Precursor Synthesis
| Catalyst System | Catalyst Loading | Substrate Ratio (Piperazine:Acrylate) | Reaction Conditions | Reaction Time | Yield (%) |
| No Catalyst | N/A | 1:1 | Methanol, 115-130°C, Microwave | 3 h | 97% |
| Cu²⁺ on Resin | Not specified | 1:1.1 | Methanol, Reflux | 1.5 h | 92% |
| Ni²⁺ on Resin | Not specified | 1:1.1 | Methanol, Reflux | 2 h | 85% |
| Co²⁺ on Resin | Not specified | 1:1.1 | Methanol, Reflux | 2.5 h | 78% |
| Zn²⁺ on Resin | Not specified | 1:1.1 | Methanol, Reflux | 3 h | 70% |
Data adapted from a comparative study on the synthesis of a piperazine derivative, which is a common precursor for piperazinones.[10]
Table 2: Effect of Solvent on a Model Ring-Opening/Cyclization Reaction Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dioxane | 80 | 12 | 95 |
| CH₃CN | 80 | 12 | 85 |
| Toluene | 80 | 12 | 90 |
| THF | 80 | 12 | 99 |
| CH₂Cl₂ | 40 | 24 | 15 |
This table illustrates the significant impact of solvent choice on the yield of a reaction involving ring formation, highlighting the importance of solvent screening.[5][11]
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Cyclization of an N-(2-aminoethyl)-2-chloroacetamide
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-(2-aminoethyl)-2-chloroacetamide precursor (1.0 equiv) in a suitable anhydrous solvent (e.g., THF, acetonitrile).
-
Reagent Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.5 equiv) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. The product can be further purified by column chromatography or recrystallization.[12][13]
Visualizations
Caption: Troubleshooting workflow for low piperazinone yield.
Caption: Mechanism of piperazinone ring formation and a common side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Stereocontrolled disruption of the Ugi reaction toward the production of chiral piperazinones: substrate scope and process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (3-Oxopiperazin-2-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Oxopiperazin-2-yl)acetic acid. The following information addresses common side reactions and offers guidance on how to avoid them to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a two-step process. The first step is the cyclization of a suitable precursor, such as the reaction of diethyl L-aspartate with ethylenediamine, to form the ethyl ester of the target molecule, ethyl (3-oxopiperazin-2-yl)acetate. The second step is the hydrolysis of the ethyl ester to yield the final carboxylic acid product.
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: The most prevalent side reactions include racemization at the chiral center, polymerization of the starting materials or intermediates, and incomplete hydrolysis or degradation of the piperazinone ring during the final hydrolysis step. For related syntheses involving similar precursors, aspartimide formation is also a known issue.
Q3: How can I minimize racemization during the synthesis?
A3: Racemization can occur at the chiral carbon of the aspartic acid derivative, especially under harsh basic or acidic conditions or at elevated temperatures. To minimize racemization, it is crucial to carefully control the reaction temperature and pH. Using milder reaction conditions and minimizing reaction times can help preserve the stereochemical integrity of the product.
Q4: What causes polymer formation and how can it be prevented?
A4: Polymerization can occur as a competing reaction to the desired intramolecular cyclization, particularly at high concentrations of the reactants. To favor the formation of the monomeric cyclic product, the reaction should be carried out under high-dilution conditions. This can be achieved by the slow addition of the reactants to a larger volume of solvent.
Q5: Are there any challenges associated with the final hydrolysis step?
A5: Yes, the hydrolysis of the ethyl ester to the carboxylic acid can be challenging. Both acidic and basic hydrolysis conditions have been reported to potentially lead to the degradation of the piperazinone ring, resulting in lower yields. Careful optimization of the hydrolysis conditions, such as the choice of acid or base, reaction temperature, and time, is necessary to achieve a clean conversion.
Troubleshooting Guides
Issue 1: Low Yield of Ethyl (3-oxopiperazin-2-yl)acetate in the Cyclization Step
| Possible Cause | Troubleshooting/Solution |
| Polymerization | Perform the reaction under high-dilution conditions by slowly adding the reactants to a larger volume of the solvent. |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider a moderate increase in temperature or extending the reaction time, while being mindful of potential side reactions. Ensure the purity of starting materials, as impurities can inhibit the reaction. |
| Side Reactions (e.g., alternative cyclizations) | The use of an acidic catalyst, such as acetic acid, can help promote the desired cyclization pathway. Optimize the amount of catalyst used. |
Issue 2: Presence of Impurities in the Final this compound Product
| Possible Cause | Troubleshooting/Solution |
| Racemization | Analyze the product's enantiomeric purity using chiral HPLC. To minimize racemization, use the mildest possible conditions (temperature, pH) for both the cyclization and hydrolysis steps. |
| Incomplete Hydrolysis | If the starting ester is detected in the final product, extend the hydrolysis reaction time or slightly increase the concentration of the acid or base. Monitor the reaction closely to avoid degradation of the product. |
| Degradation of the Piperazinone Ring | If byproducts from ring-opening are observed, consider using milder hydrolysis conditions (e.g., lower temperature, weaker acid/base) for a longer duration. |
Experimental Protocols
Protocol 1: Synthesis of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid (A structural analog)
This protocol describes the synthesis of a structurally related compound and can be adapted for the synthesis of this compound.
Reaction: Cyclocondensation of (Z)-4-(3-Hydroxy-4-methoxy-4-oxobut-2-enoyl)benzoic Acid with ethylenediamine.
Procedure:
-
A solution of ethylenediamine (2.92 mL, 43.8 mmol) in ethanol (30 mL) is added dropwise over 15 minutes to a solution of (Z)-4-(3-Hydroxy-4-methoxy-4-oxobut-2-enoyl)benzoic Acid (11.0 g, 43.8 mmol) in ethanol (150 mL) and acetic acid (5 mL) at 60 °C.[1]
-
The reaction mixture is heated at 60 °C with stirring for 24 hours.[1]
-
After cooling to room temperature, the precipitate is collected by filtration and washed with ethanol (10 mL) and ethyl acetate (10 mL) to yield the product.[1]
Yield: 10.0 g (87%).[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Potential Side Reaction Pathways
Caption: Main synthesis pathway and potential side reactions.
References
Technical Support Center: Stereochemical Confirmation of (3-Oxopiperazin-2-yl)acetic acid
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for confirming the stereochemistry of (3-Oxopiperazin-2-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is stereochemistry and why is it crucial for this compound?
A1: Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. This compound possesses a chiral center at the C2 position of the piperazine ring, meaning it can exist as two non-superimposable mirror images called enantiomers (R and S). These enantiomers can have different biological activities, potencies, and toxicities.[1] Therefore, confirming the absolute configuration is a critical step in drug discovery and development to ensure safety and efficacy.
Q2: What are the primary analytical methods for determining the absolute configuration of a chiral molecule like this?
A2: The most definitive methods for determining absolute configuration are:
-
Single-Crystal X-ray Crystallography: Considered the gold standard, this technique provides an unambiguous 3D structure of the molecule in its crystalline form.[2][3]
-
Vibrational Circular Dichroism (VCD): A spectroscopic method that measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental spectrum to one calculated via Density Functional Theory (DFT), the absolute configuration of a molecule in solution can be determined.[1][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a standalone method for absolute configuration, NMR using chiral derivatizing or solvating agents can help determine enantiomeric purity and can be used to assign configuration by comparing the data to known standards or through advanced techniques like the Mosher's ester analysis.[6][7][8]
Q3: Can I use Chiral High-Performance Liquid Chromatography (HPLC) to determine the absolute configuration?
A3: Chiral HPLC is an excellent technique for separating enantiomers and determining their ratio (enantiomeric excess, ee).[9][10] However, it is a comparative method. It cannot determine the absolute configuration (i.e., whether a specific peak corresponds to the R or S enantiomer) unless you have an authenticated reference standard of a known configuration to compare the retention times.
Q4: Which method should I choose?
A4: The choice depends on your sample and available resources.
-
If you can grow a high-quality single crystal, X-ray crystallography is the most direct and unambiguous method.[11]
-
If your compound is difficult to crystallize but soluble, VCD is a powerful alternative for analysis in solution.[12][13]
-
If you need to determine enantiomeric purity or have access to a known standard, Chiral HPLC is a rapid and robust method.[14]
-
Chiral NMR is particularly useful for assessing enantiomeric purity and can provide structural insights when used with derivatizing agents.[15]
Troubleshooting Guides
Single-Crystal X-ray Crystallography
-
Q: I am unable to grow crystals suitable for X-ray diffraction. What can I do?
-
A: Crystal growth is often a trial-and-error process. Try screening a wide range of solvents and solvent combinations (e.g., slow evaporation, vapor diffusion, cooling). If the free acid/base is difficult to crystallize, try forming a salt (e.g., hydrochloride[16]) or a co-crystal with another molecule, which can sometimes improve crystal quality.[11]
-
-
Q: My X-ray data was collected, but the Flack parameter is inconclusive (~0.5). How can I confirm the absolute stereochemistry?
-
A: An inconclusive Flack parameter can occur if the anomalous scattering signal from your molecule's atoms is weak. To resolve this, you can either:
-
Recollect data with a different X-ray source: Using a copper (Cu) source instead of molybdenum (Mo) can enhance the anomalous scattering effect.
-
Create a heavy-atom derivative: If possible, co-crystallize your molecule with a compound containing a heavier atom (e.g., bromine, iodine) or chemically incorporate one. This will provide a stronger anomalous signal for a more reliable determination.
-
Use an internal chiral reference: Co-crystallizing with a molecule of a known, fixed absolute configuration can allow for the determination of the absolute structure of the entire crystal.[17]
-
-
Vibrational Circular Dichroism (VCD)
-
Q: The experimental VCD spectrum does not match the calculated spectrum for either enantiomer. What went wrong?
-
A: This discrepancy can arise from several factors:
-
Incorrect Conformational Analysis: The calculated spectrum is an average of all significant low-energy conformers. Ensure your computational search was exhaustive enough to find all relevant conformers. The piperazine ring and the acetic acid side chain can adopt multiple conformations.
-
Solvent Effects: The calculations must account for the solvent used in the experiment. Ensure you have used an appropriate solvent model (e.g., Polarizable Continuum Model - PCM) in your DFT calculations.
-
Sample Purity: Impurities in the sample can interfere with the spectrum. Confirm the purity of your sample using techniques like NMR and LC-MS.
-
Experimental Error: Check instrument calibration and sample concentration. The concentration must be high enough to produce a good signal-to-noise ratio.
-
-
Chiral NMR Spectroscopy
-
Q: After adding a chiral derivatizing agent (e.g., Mosher's acid chloride), I don't see any separation of signals for the enantiomers. Why?
-
A: This could be due to:
-
Sample is Enantiopure: Your sample may be a single enantiomer, in which case you would only see one set of signals.
-
Derivatization Failure: The reaction to form the diastereomeric derivatives may not have gone to completion. Confirm the reaction using TLC or LC-MS. The target molecule has both a secondary amine and a carboxylic acid, which could potentially be derivatized.
-
Insufficient Resolution: The chiral center may be too far from the protons being observed, resulting in a very small chemical shift difference. Try acquiring the spectrum on a higher-field NMR spectrometer or analyze different nuclei if applicable (e.g., ¹³C).[7]
-
Wrong Choice of Agent: The chosen chiral derivatizing agent may not be effective for your specific molecule. Consider trying a different agent.[8]
-
-
Chiral HPLC
-
Q: I am not getting any separation of enantiomers on my chiral column. What should I try?
-
A: Lack of separation is a common issue in method development.[10]
-
Screen Different Columns: The interaction between the analyte and the chiral stationary phase (CSP) is highly specific. The most successful CSPs are often polysaccharide-based (e.g., Chiralpak®, Chiralcel®).[9] Try screening several different types of chiral columns.
-
Optimize the Mobile Phase: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). Adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for an acidic analyte or diethylamine for a basic one) can significantly improve peak shape and resolution.[18]
-
Change Temperature: Lowering the column temperature can sometimes enhance enantioselectivity.
-
-
Experimental Protocols & Data Presentation
Method 1: Single-Crystal X-ray Crystallography
Protocol:
-
Crystal Growth: Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, water, or mixtures). Use slow evaporation, vapor diffusion against an anti-solvent (e.g., diethyl ether, hexane), or slow cooling to grow single crystals.
-
Crystal Selection: Select a clear, defect-free crystal with dimensions of approximately 0.1-0.3 mm.
-
Data Collection: Mount the crystal on a diffractometer. Collect diffraction data, ensuring to measure Friedel pairs to determine the absolute structure.
-
Structure Solution and Refinement: Process the data and solve the crystal structure. Refine the structure and determine the absolute configuration by analyzing the Flack parameter. A value close to 0 indicates the correct enantiomer has been modeled; a value close to 1 indicates the inverted structure is correct.
Data Summary Table (Example):
| Parameter | Value | Interpretation |
|---|---|---|
| Chemical Formula | C₆H₁₀N₂O₃ | Confirmed |
| Crystal System | Orthorhombic | Crystal lattice type |
| Space Group | P2₁2₁2₁ (Chiral) | Confirms a chiral structure |
| Flack Parameter | 0.05(3) | Unambiguously confirms the modeled absolute configuration (e.g., S) |
| R-factor | 3.5% | Goodness of fit for the model |
Method 2: Vibrational Circular Dichroism (VCD)
Protocol:
-
Computational Analysis:
-
Perform a thorough conformational search for both R- and S-enantiomers of this compound using a molecular mechanics force field.
-
Take the low-energy conformers and optimize their geometries using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory, including a solvent model.
-
Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each optimized conformer.
-
Generate the final predicted IR and VCD spectra by applying a Boltzmann weighting to the spectra of the individual conformers.
-
-
Experimental Analysis:
-
Dissolve a sufficient amount of the sample (typically 5-15 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to achieve a concentration of ~0.1 M.
-
Acquire the VCD and IR spectra on a VCD spectrometer.
-
Compare the sign and relative intensity of the experimental VCD bands with the calculated spectra for the R- and S-enantiomers to assign the absolute configuration.[1][12]
-
Data Summary Table (Example):
| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated (S)-enantiomer VCD Sign | Calculated (R)-enantiomer VCD Sign | Conclusion |
|---|---|---|---|---|
| 1720 | + | + | - | Match with S |
| 1685 | - | - | + | Match with S |
| 1450 | + | + | - | Match with S |
| 1310 | - | - | + | Match with S |
| Overall | | | | Sample is (S)-enantiomer |
Method 3: Chiral High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Column Selection: Start with a polysaccharide-based chiral column, such as a Chiralpak® IC.[18]
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of Acetonitrile/Methanol/Diethylamine (90:10:0.1 v/v/v).[18] Filter and degas the mobile phase.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
-
Analysis: Equilibrate the column with the mobile phase. Inject the sample and monitor the elution profile with a UV detector.
-
Quantification: Integrate the peak areas of the two enantiomers (if present) to determine the enantiomeric excess (ee%). If a known standard is available, run it under the same conditions to assign the peaks.
Data Summary Table (Example):
| Parameter | Value |
|---|---|
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol/DEA (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Retention Time (Peak 1) | 8.5 min |
| Retention Time (Peak 2) | 10.2 min |
| Area % (Peak 1) | 99.5% |
| Area % (Peak 2) | 0.5% |
| Enantiomeric Excess (ee) | 99.0% |
Visualizations (Graphviz)
Caption: Overall workflow for determining the stereochemistry.
Caption: Experimental workflow for VCD analysis.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 14. csfarmacie.cz [csfarmacie.cz]
- 15. Molecular enantiodiscrimination by NMR spectroscopy in chiral oriented systems: Concept, tools, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-(3-Oxopiperazin-2-yl)acetic acid hydrochloride [cymitquimica.com]
- 17. journals.iucr.org [journals.iucr.org]
- 18. jocpr.com [jocpr.com]
Technical Support Center: Scaling Up (3-Oxopiperazin-2-yl)acetic Acid Production
Welcome to the technical support center for the production of (3-Oxopiperazin-2-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this compound. Below you will find troubleshooting guides and frequently asked questions to address potential issues during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up of this compound synthesis.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| SC-01 | Low Yield of Final Product | - Incomplete reaction during cyclization. - Suboptimal temperature or pressure control. - Degradation of the product during workup. - Inefficient purification. | - Monitor reaction completion using in-process controls (e.g., HPLC, TLC). - Optimize reaction temperature and pressure for the larger scale. - Perform a stability study of the product under various workup conditions. - Evaluate alternative purification methods such as recrystallization or column chromatography with different solvent systems. |
| SC-02 | Formation of Impurities | - Side reactions due to prolonged reaction times or high temperatures. - Presence of impurities in starting materials. - Racemization of chiral centers. | - Shorten reaction times where possible and maintain strict temperature control. - Ensure the purity of starting materials through appropriate analytical testing. - For enantiopure products, consider a milder reaction or purification conditions to avoid racemization.[1] |
| SC-03 | Poor Solubility of Intermediates | - Unsuitable solvent for the scaled-up reaction volume. - Precipitation of intermediates at lower temperatures. | - Conduct solvent screening to find a more suitable solvent or solvent mixture. - Maintain the reaction mixture at a temperature that ensures the solubility of all components. |
| SC-04 | Difficulties in Product Isolation | - Product is an oil or difficult to crystallize. - Emulsion formation during extraction. | - Attempt to form a salt of the product to facilitate crystallization. - Use a different extraction solvent or add a salt to the aqueous phase to break emulsions. |
| SC-05 | Inconsistent Batch-to-Batch Quality | - Variations in raw material quality. - Lack of precise control over process parameters. - Inadequate mixing at a larger scale. | - Implement stringent quality control for all incoming raw materials. - Utilize automated process control systems to maintain consistency. - Ensure efficient mixing by using appropriately sized and designed reactors and agitators. |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the scale-up of the cyclization step?
A1: The critical parameters for the cyclization step include temperature, pressure, reaction time, and the rate of addition of reagents. It is crucial to maintain a consistent temperature to avoid side reactions and product degradation. The pressure should be controlled, especially if the reaction releases gaseous byproducts. The reaction time should be optimized to ensure complete conversion without unnecessary exposure to harsh conditions. Finally, the controlled addition of reagents is vital to manage the reaction exotherm and prevent the formation of impurities.
Q2: How can I minimize the formation of dimeric and polymeric impurities?
A2: Dimeric and polymeric impurities can arise from intermolecular reactions. To minimize their formation, consider using a higher dilution of the reaction mixture, which favors intramolecular cyclization. Additionally, a slow and controlled addition of the linear precursor to the reaction vessel can also reduce the concentration of the reactant at any given time, further promoting the desired intramolecular reaction.
Q3: What are the recommended purification methods for large-scale production of this compound?
A3: For large-scale purification, recrystallization is often the most cost-effective method. You may need to screen various solvent systems to find one that provides a good yield and high purity. If recrystallization is not effective, column chromatography with a suitable stationary and mobile phase can be employed, although this may be more expensive and time-consuming at a large scale.
Q4: Are there any specific safety precautions to consider when scaling up this synthesis?
A4: Yes, safety is paramount during scale-up. The use of flammable solvents and potentially exothermic reactions requires careful consideration. Ensure that the reactor is properly grounded and equipped with a pressure relief system. All personnel should be provided with appropriate personal protective equipment (PPE). A thorough process hazard analysis (PHA) should be conducted before commencing any large-scale synthesis. The corrosive nature of acetic acid, if used, also requires specialized equipment and handling procedures.[2]
Q5: How can I ensure the stereochemical integrity of the product if I am synthesizing a specific enantiomer?
A5: To maintain stereochemical integrity, it is important to use mild reaction conditions wherever possible.[1] Avoid high temperatures and strongly acidic or basic conditions that could lead to racemization. Chiral chromatography can be used to analyze the enantiomeric purity of the final product. If racemization is observed, it may be necessary to revisit the synthetic route or purification strategy.[1]
Experimental Protocols
General Protocol for Scale-Up Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific equipment and scale.
-
Preparation of the Linear Precursor: The synthesis of the linear precursor, an N-protected amino acid derivative, should be completed and the material fully characterized before proceeding to the cyclization step.
-
Cyclization:
-
Charge the reactor with a suitable solvent and the deprotected linear precursor.
-
Under controlled temperature and agitation, add the cyclization agent (e.g., a base or a coupling agent).
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Once the reaction is complete, quench the reaction mixture as appropriate.
-
-
Workup and Extraction:
-
Adjust the pH of the reaction mixture to facilitate the extraction of the product.
-
Extract the product into a suitable organic solvent.
-
Wash the organic layer with brine to remove any remaining aqueous phase.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from a pre-determined solvent system or by column chromatography.
-
-
Drying and Characterization:
-
Dry the purified product under vacuum.
-
Characterize the final product by NMR, MS, and HPLC to confirm its identity and purity.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low product yield.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of (3-Oxopiperazin-2-yl)acetic Acid Analogs as Platelet Aggregation Inhibitors
This guide provides a comparative analysis of the biological activity of analogs of (3-Oxopiperazin-2-yl)acetic acid, focusing on their potential as antagonists of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in platelet aggregation and thrombosis. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of this class of compounds.
Introduction to this compound and its Therapeutic Potential
The this compound scaffold is a key structural motif found in a variety of biologically active compounds. Its rigid cyclic diamide structure provides a valuable framework for the design of therapeutic agents targeting a range of biological targets. Analogs of this core structure have shown significant promise, particularly as inhibitors of platelet aggregation. By modifying substituents on the piperazinone ring and the acetic acid side chain, researchers have been able to modulate the potency and selectivity of these compounds, leading to the identification of potent antiplatelet agents.
Comparative Biological Activity: GPIIb/IIIa Antagonism
A key study by Kitamura et al. investigated a series of 2-[4-[2-(4-amidinobenzoylamino)-2-(substituted)acetyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazinyl] acetic acids as non-peptide GPIIb/IIIa antagonists.[1] While the core is a 2-oxopiperazinyl acetic acid, the structure-activity relationships identified provide valuable insights for analogs of this compound. The study focused on modifying a glycine moiety of a lead compound to explore the impact of different substituents on the inhibition of adenosine 5'-diphosphate (ADP)-induced platelet aggregation.
Data Presentation: In Vitro Platelet Aggregation Inhibition
The following table summarizes the in vitro inhibitory activity of key analogs against ADP-induced platelet aggregation in guinea pig platelet-rich plasma (PRP). The activity is expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | Substituted Moiety (Modification of Glycine) | In Vitro Platelet Aggregation Inhibition (IC50, nM)[1] |
| 1 (TAK-029) | Glycine | Potent (exact value not specified in abstract) |
| 4h | (3S,2S)-4-methoxyphenylalanine | 13 |
Note: This table presents a selection of the most relevant data from the cited study for illustrative purposes.
Structure-Activity Relationship (SAR) Insights: The study revealed that increasing the electron density at the 4-position of the phenyl ring of the phenylalanine moiety led to enhanced antiplatelet activity.[1] This suggests the presence of a hydrophobic and electrostatic interaction site within the GPIIb/IIIa receptor, in addition to the known ionic binding sites.[1] The (3S,2S)-4-methoxyphenylalanine derivative (4h) emerged as the most potent compound in the series, with an IC50 value of 13 nM.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
In Vitro Platelet Aggregation Assay[1]
-
Objective: To determine the concentration of the test compound required to inhibit ADP-induced platelet aggregation by 50% (IC50).
-
Materials:
-
Guinea pig platelet-rich plasma (PRP)
-
Adenosine 5'-diphosphate (ADP)
-
Test compounds (analogs of this compound)
-
Platelet aggregometer
-
-
Procedure:
-
Blood is collected from guinea pigs and centrifuged to obtain PRP.
-
The platelet count in the PRP is adjusted to a standard concentration.
-
Aliquots of PRP are pre-incubated with various concentrations of the test compounds or vehicle control.
-
Platelet aggregation is initiated by the addition of a standard concentration of ADP.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is monitored using a platelet aggregometer.
-
The percentage of inhibition of aggregation is calculated for each compound concentration relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
-
Ex Vivo Platelet Aggregation Assay[1]
-
Objective: To assess the in vivo efficacy and duration of action of the test compounds after oral administration.
-
Materials:
-
Guinea pigs
-
Test compounds
-
ADP
-
Platelet aggregometer
-
-
Procedure:
-
Test compounds are administered orally to guinea pigs at various doses.
-
Blood samples are collected at different time points after administration.
-
PRP is prepared from the collected blood samples.
-
ADP-induced platelet aggregation is measured in the PRP samples as described in the in vitro assay.
-
The percentage of inhibition of ex vivo platelet aggregation is calculated and used to evaluate the dose-dependent and time-dependent effects of the compounds. For example, oral administration of compound 4h (0.3-1.0 mg/kg) to guinea pigs resulted in dose-dependent inhibition of ex vivo platelet aggregation, with complete inhibition observed for up to 8 hours at a 1.0 mg/kg dose.[1]
-
Mandatory Visualizations
Signaling Pathway of Platelet Aggregation Inhibition
The following diagram illustrates the mechanism of action of this compound analogs as GPIIb/IIIa antagonists.
Caption: Mechanism of GPIIb/IIIa antagonism by the analogs.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines the workflow for the in vitro evaluation of the biological activity of the synthesized analogs.
Caption: Workflow for in vitro evaluation of synthesized analogs.
References
A Comparative Analysis of (3-Oxopiperazin-2-yl)acetic acid and Other Dipeptide Mimetics in Antiplatelet Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic potential of (3-Oxopiperazin-2-yl)acetic acid and other dipeptide mimetics, with a specific focus on their efficacy as antiplatelet agents. Dipeptide mimetics represent a promising class of therapeutic agents due to their improved stability and bioavailability over natural peptides. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to aid in the research and development of novel antiplatelet therapies.
Introduction to Dipeptide Mimetics in Antiplatelet Therapy
Platelet aggregation is a critical process in the formation of thrombi, which are implicated in various cardiovascular diseases. A key molecular event in platelet aggregation is the binding of fibrinogen to the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on the surface of activated platelets. Dipeptide mimetics that can antagonize this interaction are therefore of significant interest as antiplatelet drugs. The piperazine scaffold has emerged as a valuable structural motif in the design of such mimetics.
Quantitative Efficacy Comparison
| Compound | Target | Assay | Efficacy (IC50) |
| This compound | GP IIb/IIIa (putative) | ADP-induced Platelet Aggregation (proposed) | Data not available |
| (3S,2S)-2-[4-[2-(4-amidinobenzoylamino)-2-(4-methoxyphenyl)acetyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazinyl]acetic acid | GP IIb/IIIa | ADP-induced Platelet Aggregation | 13 nM |
| 2-(1-(3,4-Dichlorophenylsulphonyl)-3-oxopiperazin-2-yl)acetic acid | Bradykinin B1 Receptor | B1R Antagonism | 71.5% inhibition at 10 µM |
Note: The data for the comparator compounds are derived from different studies and assays, highlighting the need for direct head-to-head comparisons under identical experimental conditions. The activity of 2-(1-(3,4-Dichlorophenylsulphonyl)-3-oxopiperazin-2-yl)acetic acid against the Bradykinin B1 receptor suggests that piperazine-based structures may have diverse biological targets.
Signaling Pathway of Platelet Aggregation
The following diagram illustrates the signaling pathway initiated by ADP, leading to platelet aggregation. Understanding this pathway is crucial for identifying potential targets for therapeutic intervention.
Caption: ADP-induced platelet aggregation signaling cascade.
Experimental Protocols
To facilitate a direct and meaningful comparison of the efficacy of this compound with other dipeptide mimetics, a standardized experimental protocol is essential. The following outlines a typical in vitro ADP-induced platelet aggregation assay.
Protocol: ADP-Induced Platelet Aggregation Assay
1. Objective: To determine the in vitro efficacy of test compounds in inhibiting ADP-induced human platelet aggregation.
2. Materials:
-
Freshly drawn human venous blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
3.8% (w/v) Sodium Citrate solution.
-
Adenosine Diphosphate (ADP).
-
Test compounds (e.g., this compound, comparator dipeptide mimetics).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Aggregometer.
-
Spectrophotometer.
3. Methods:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully aspirate the upper PRP layer.
-
Centrifuge the remaining blood at 1500 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette 450 µL of the adjusted PRP into a cuvette with a stir bar.
-
Add 50 µL of the test compound at various concentrations (or vehicle control) and incubate for 5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP (typically 5-10 µM).
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
The maximum percentage of platelet aggregation is determined for each concentration of the test compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) from the dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the ADP-induced platelet aggregation assay.
Caption: Experimental workflow for the platelet aggregation assay.
Conclusion and Future Directions
The available data on piperazine-based dipeptide mimetics suggest their potential as effective antiplatelet agents, likely through the inhibition of the GP IIb/IIIa receptor. While a direct efficacy comparison involving this compound is currently lacking, the provided experimental protocol offers a standardized method to perform such a comparative study. Future research should focus on synthesizing and evaluating this compound and a broader range of related dipeptide mimetics in head-to-head in vitro and in vivo studies to establish a clear structure-activity relationship and identify lead candidates for further development. Such studies will be instrumental in advancing our understanding of dipeptide mimetics and their potential in treating thrombotic diseases.
Validating Target Engagement of (3-Oxopiperazin-2-yl)acetic Acid Derivatives: A Comparative Guide for NMDA Receptor Antagonists
This guide provides a comparative analysis of assays used to validate the target engagement of N-methyl-D-aspartate (NMDA) receptor antagonists, focusing on the well-characterized compound 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP). While (3-Oxopiperazin-2-yl)acetic acid represents a core chemical scaffold, its derivatives have been shown to target a variety of proteins. CPP, a potent and selective competitive antagonist of the NMDA receptor, serves as an exemplary case for discussing the validation of target engagement.[1][2] This guide is intended for researchers, scientists, and drug development professionals.
The NMDA receptor, a glutamate-gated ion channel, is crucial for synaptic plasticity, learning, and memory.[3][4] Its dysregulation is implicated in various neurological disorders, making it a significant drug target.[4] Antagonists of the NMDA receptor are broadly categorized as competitive, non-competitive, and subtype-selective, each with a distinct mechanism of action.
NMDA Receptor Signaling and Antagonist Binding
The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits.[4] For the channel to open, both the neurotransmitter glutamate must bind to the GluN2 subunit and a co-agonist, either glycine or D-serine, must bind to the GluN1 subunit.[5] Upon activation, the channel opens, allowing the influx of Ca2+ and Na+ ions, which triggers downstream signaling cascades. Competitive antagonists, like CPP, bind to the glutamate binding site on the GluN2 subunit, preventing activation.[1][5] Non-competitive antagonists, such as MK-801, block the ion channel itself.[5][6]
Comparison of NMDA Receptor Antagonists
The following table summarizes the binding affinities and potencies of CPP and other commonly used NMDA receptor antagonists. The data is compiled from radioligand binding and functional assays.
| Compound | Antagonist Type | Assay Type | Target/Ligand | Ki (nM) | IC50 (nM) | Reference |
| CPP | Competitive | Radioligand Binding | [3H]CPP | - | - | [7] |
| Radioligand Binding | [3H]Glutamate | - | - | [8] | ||
| Electrophysiology | NMDA-evoked currents | - | - | [1][8] | ||
| (R)-CPP | Competitive | Radioligand Binding | GluN2A | 41 | - | |
| Radioligand Binding | GluN2B | 270 | - | |||
| CGP 37849 | Competitive | Behavioral | Amphetamine-like behavior | - | - | [6] |
| MK-801 | Non-competitive | Neurotoxicity Assay | NMDA-induced | - | 155 ± 9 | [9] |
| Neurotoxicity Assay | Glutamate-induced | - | 212 ± 16 | [9] | ||
| Ifenprodil | Subtype-selective (GluN2B) | Electrophysiology | NR2B antagonism | - | - | [10] |
Experimental Protocols for Target Engagement
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its receptor. It is used to determine the affinity (Kd) of a ligand and the binding affinities (Ki) of competing unlabeled compounds.
Experimental Protocol:
-
Membrane Preparation: Homogenize rat cortical tissue in a buffered solution and centrifuge to isolate the crude membrane fraction containing the NMDA receptors.
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]CPP or [3H]glutamate) and varying concentrations of the unlabeled test compound (e.g., CPP).
-
Incubation: Allow the binding to reach equilibrium at a specific temperature (e.g., 4°C) for a defined period.
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiology Assay (Whole-Cell Patch Clamp)
This technique measures the ion flow through the NMDA receptor channel in response to agonist application, providing a functional readout of receptor activity. It can be used to determine the potency and mechanism of action of antagonists.
Experimental Protocol:
-
Cell Preparation: Use cultured neurons or brain slices containing neurons that express NMDA receptors.
-
Patch Pipette: A glass micropipette filled with a conductive solution is brought into contact with the cell membrane to form a high-resistance seal.
-
Whole-Cell Configuration: Apply suction to rupture the cell membrane within the pipette, allowing electrical access to the cell's interior.
-
Voltage Clamp: Hold the cell membrane at a specific voltage (e.g., -70 mV or +40 mV) to measure the current flowing through the ion channels.[10]
-
Agonist and Antagonist Application: Apply an NMDA receptor agonist (e.g., NMDA and glycine) to elicit a current. Co-apply or pre-apply the antagonist (e.g., CPP) at various concentrations to measure the inhibition of the agonist-induced current.
-
Data Analysis: Plot the agonist-induced current as a function of the antagonist concentration to determine the IC50 value.
References
- 1. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CPP, a new potent and selective NMDA antagonist. Depression of central neuron responses, affinity for [3H]D-AP5 binding sites on brain membranes and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of competitive and uncompetitive NMDA receptor antagonists with regard to monoaminergic neuronal activity and behavioural effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New and versatile approaches to the synthesis of CPP-related competitive NMDA antagonists. Preliminary structure-activity relationships and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action of 3-((+/-)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP): a new and highly potent antagonist of N-methyl-D-aspartate receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Proposed Cross-Reactivity Assessment of (3-Oxopiperazin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Oxopiperazin-2-yl)acetic acid is a commercially available compound for research and development.[1][2][3] As with any compound under investigation for potential therapeutic applications, a thorough assessment of its cross-reactivity is a critical step in early-stage drug discovery. Cross-reactivity, or the binding of a compound to unintended "off-target" proteins, can lead to undesirable side effects or previously unknown therapeutic benefits.[4] Therefore, comprehensive selectivity profiling is essential to mitigate risks, understand a compound's full biological activity, and build a robust safety profile.[5][6][7]
This guide outlines a proposed experimental strategy for evaluating the cross-reactivity of this compound. In the absence of publicly available cross-reactivity data for this specific molecule, this document provides a framework of standard, industry-accepted assays and workflows. The presented protocols and data tables are illustrative examples to guide researchers in designing and interpreting their own studies.
Proposed Experimental Workflow: A Tiered Screening Cascade
A tiered or cascaded approach is an efficient method to profile a compound's selectivity, starting with broad screening and progressing to more focused and in-depth analyses for any identified off-target interactions.[8][9]
Caption: Proposed screening cascade for assessing compound cross-reactivity.
Data Presentation: Summarizing Cross-Reactivity Data
Clear and concise data presentation is crucial for interpreting selectivity profiles. The following tables are examples of how quantitative data from cross-reactivity studies should be structured.
Table 1: Example Data from a Tier 1 Broad Panel Screening
This table summarizes the initial screening results of this compound at a single concentration (e.g., 10 µM) against a panel of common off-targets. Such panels are offered by various services and typically include targets associated with known adverse drug reactions.[4][5][10]
| Target Class | Target Name | Assay Type | % Inhibition at 10 µM |
| GPCRs | 5-HT2A Receptor | Binding | 8% |
| Dopamine D2 Receptor | Binding | 12% | |
| Adrenergic α1A Receptor | Binding | 65% | |
| Muscarinic M1 Receptor | Binding | 5% | |
| Ion Channels | hERG | Binding | 22% |
| L-type Ca2+ Channel | Binding | 9% | |
| Enzymes | COX-1 | Activity | 3% |
| PDE4 | Activity | 7% | |
| Transporters | Serotonin Transporter | Binding | 15% |
Table 2: Example Data from Tier 2 Potency and Selectivity Analysis
For targets showing significant inhibition in Tier 1 (e.g., >50%), full concentration-response curves are generated to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). This allows for a quantitative comparison with the on-target potency.
| Target | IC50 / Ki (nM) | On-Target IC50 (nM) | Selectivity Ratio (Off-Target / On-Target) |
| On-Target X | 50 | - | - |
| Adrenergic α1A | 1,200 | 50 | 24-fold |
| hERG | >10,000 | 50 | >200-fold |
Experimental Protocols
Detailed and reproducible protocols are the foundation of high-quality cross-reactivity data. Below are representative methodologies for key assays.
Protocol 1: Competitive Radioligand Binding Assay
Competitive binding assays are a gold standard for determining a compound's affinity for a receptor by measuring its ability to displace a known, labeled ligand.[11][12]
Caption: General workflow for a competitive radioligand binding assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution series of this compound in an appropriate assay buffer (e.g., from 100 µM to 0.1 nM).
-
Reaction Mixture: In a 96-well plate, combine the receptor source (e.g., cell membranes expressing the Adrenergic α1A receptor), a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin at its Kd concentration), and varying concentrations of the test compound. Include controls for total binding (vehicle instead of test compound) and non-specific binding (excess of a known unlabeled ligand).
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.
-
Detection: Add scintillation cocktail to the dried filter plate and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Kinase Selectivity Profiling Assay
Kinases are a large family of enzymes and common off-targets for many drugs. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, provide a robust method for measuring kinase activity and its inhibition.[13][14][15]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Methodology:
-
Compound Plating: Add serially diluted this compound to the wells of a 384-well plate.
-
Kinase Reaction: Add the specific kinase enzyme and its corresponding substrate/ATP mixture to the wells. Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP formed. Incubate for 30-60 minutes.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is correlated with kinase activity. The percent inhibition is calculated for each compound concentration, and the data are plotted to determine the IC50 value. This process is repeated for a broad panel of kinases to generate a selectivity profile.[13][16]
By following this structured approach, researchers can generate a comprehensive cross-reactivity profile for this compound, enabling informed decisions about its potential for further development.
References
- 1. cenmed.com [cenmed.com]
- 2. 2-(3-Oxopiperazin-2-yl)acetic acid hydrochloride [cymitquimica.com]
- 3. (3-Oxopiperazin-1-yl)acetic acid DiscoveryCPR 25629-32-7 [sigmaaldrich.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. pharmaron.com [pharmaron.com]
- 11. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Activity of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activities of small molecule inhibitors targeting Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). Due to the limited publicly available data specifically for (3-Oxopiperazin-2-yl)acetic acid, this document focuses on well-characterized alternative compounds that share a similar mechanism of action. The experimental data and protocols presented herein serve as a valuable resource for the evaluation and development of novel therapeutics in this class.
Introduction to HIF Prolyl Hydroxylase Inhibition
Under normal oxygen levels (normoxia), HIF prolyl hydroxylases (PHD1, PHD2, and PHD3) hydroxylate the alpha subunit of HIF (HIF-α). This post-translational modification targets HIF-α for rapid degradation by the von Hippel-Lindau (VHL) tumor suppressor E3 ubiquitin ligase complex. In hypoxic conditions, the lack of oxygen as a cofactor inhibits PHD activity, leading to the stabilization of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a multitude of genes involved in erythropoiesis, angiogenesis, and cell metabolism.
Small molecule inhibitors of PHDs mimic a hypoxic state by preventing HIF-α hydroxylation, thereby inducing a therapeutic hypoxic response. These inhibitors are being developed for various indications, including anemia associated with chronic kidney disease.
In Vitro Activity Comparison
The in vitro potency of HIF-PHD inhibitors is typically assessed by their ability to inhibit the enzymatic activity of the three main PHD isoforms and to stabilize HIF-α in cell-based assays.
Table 1: In Vitro Potency (IC₅₀) of Selected HIF-PHD Inhibitors against PHD Isoforms
| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |
| Vadadustat | 15.36 | 11.83 | 7.63 | [1] |
| Daprodustat | 3.5 | 22.2 | 5.5 | [1] |
| Roxadustat | - | 591 | - | [1] |
| Molidustat | 480 | 280 | 450 | [1] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Table 2: Cellular Activity (EC₅₀) of Selected HIF-PHD Inhibitors
| Inhibitor | HRE Reporter Assay EC₅₀ (µM) | Reference(s) |
| Roxadustat | 5.1 | [2] |
| Daprodustat | 0.8 | [2] |
| Molidustat | 2.1 | [2] |
Experimental Protocols: In Vitro Assays
HIF-1α Stabilization by Western Blot
This protocol details the immunodetection of stabilized HIF-1α in cultured cells following treatment with a PHD inhibitor.
Workflow Diagram:
Caption: Workflow for Western Blot analysis of HIF-1α.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., HeLa, U2OS, Hep3B) and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing the test compound at various concentrations or a vehicle control (e.g., 0.1% DMSO).[1]
-
Incubation: Incubate the cells for a predetermined time, typically between 4 to 24 hours.[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Centrifuge the lysates to remove cell debris. Determine the protein concentration of the supernatant using a suitable method like the bicinchoninic acid (BCA) assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for HIF-1α. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the HIF-1α signal to the loading control.[1]
Hypoxia Response Element (HRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF by quantifying the expression of a luciferase reporter gene under the control of a promoter containing HREs.[1]
Workflow Diagram:
Caption: Workflow for HRE Luciferase Reporter Assay.
Detailed Protocol:
-
Transfection: Co-transfect cells (e.g., HEK293) with a reporter plasmid containing multiple HREs upstream of a firefly luciferase gene and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[1]
-
Treatment: After allowing for plasmid expression, treat the cells with various concentrations of the PHD inhibitor or a vehicle control.
-
Incubation: Incubate the cells for a suitable period, for instance, 16 hours, to allow for HIF-mediated transcription.[2]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
In Vivo Activity and Correlation
The in vivo efficacy of HIF-PHD inhibitors is often evaluated in animal models by measuring the induction of erythropoietin (EPO), a key HIF target gene, and by assessing their effects in models of angiogenesis.[3]
Common In Vivo Models for Angiogenesis
The formation of new blood vessels, or angiogenesis, is a critical process regulated by HIF-1.[4] Several preclinical models are utilized to assess the pro-angiogenic or anti-angiogenic potential of compounds.[4][5]
-
Corneal Micropocket Assay: This assay in mice allows for the direct visualization and quantification of new blood vessel growth in an avascular tissue.[4]
-
Chick Chorioallantoic Membrane (CAM) Assay: The CAM of a developing chicken embryo is a highly vascularized tissue and serves as a model to study angiogenic responses.[4]
-
Subcutaneous Matrigel Plug Assay: Matrigel, a basement membrane extract, is mixed with a compound of interest and injected subcutaneously into mice. The subsequent vascularization of the Matrigel plug is then quantified.[4]
-
Tumor Xenograft Models: In the context of cancer, where angiogenesis is a hallmark, the effect of compounds on tumor growth and vessel density can be evaluated in mice bearing tumor xenografts.[3]
HIF Signaling Pathway
The central mechanism of action for the compared inhibitors involves the modulation of the HIF signaling pathway.
Signaling Pathway Diagram:
Caption: HIF-1α regulation by PHDs.
Under normoxic conditions, active PHDs hydroxylate HIF-1α, leading to its degradation.[1] PHD inhibitors block this process, causing HIF-1α to stabilize, translocate to the nucleus, and activate gene transcription.[1]
Conclusion
The provided data and protocols for well-established HIF-PHD inhibitors offer a robust framework for the comparative analysis of novel compounds like this compound. By employing these standardized in vitro and in vivo assays, researchers can effectively characterize the potency, mechanism of action, and potential therapeutic efficacy of new chemical entities targeting the HIF pathway. A strong correlation between in vitro HIF-α stabilization and in vivo induction of HIF target genes is a critical step in the preclinical validation of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Models to Study Angiogenesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
A Comparative Spectroscopic Analysis of (3-Oxopiperazin-2-yl)acetic Acid Batches
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for two hypothetical batches of (3-Oxopiperazin-2-yl)acetic acid, designated as Batch A and Batch B. The objective is to present a framework for assessing the identity, purity, and consistency of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While the presented data is illustrative, it is based on the expected spectral characteristics of the molecule's functional groups.
Data Presentation
The spectroscopic data for Batch A and Batch B are summarized in the tables below for ease of comparison.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Batch A | Batch B |
| ~4.1-4.2 | Multiplet | 1H | H-2 | 4.15 | 4.16 |
| ~3.8-3.9 | Multiplet | 1H | H-5a | 3.85 | 3.86 |
| ~3.6-3.7 | Multiplet | 1H | H-5b | 3.65 | 3.64 |
| ~3.4-3.5 | Multiplet | 2H | H-6 | 3.45 | 3.45 |
| ~2.9-3.0 | Doublet of Doublets | 1H | CH₂COOH (a) | 2.95 | 2.96 |
| ~2.7-2.8 | Doublet of Doublets | 1H | CH₂COOH (b) | 2.75 | 2.74 |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment | Batch A | Batch B |
| ~175-178 | C=O (Carboxylic Acid) | 176.5 | 176.6 |
| ~170-173 | C=O (Amide) | 171.2 | 171.3 |
| ~55-60 | C-2 | 58.3 | 58.4 |
| ~45-50 | C-5 | 48.1 | 48.1 |
| ~40-45 | C-6 | 42.7 | 42.8 |
| ~35-40 | CH₂COOH | 37.9 | 37.9 |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment | Batch A | Batch B |
| ~3200-3400 | N-H Stretch (Amide) | 3350 (broad) | 3352 (broad) |
| ~2500-3300 | O-H Stretch (Carboxylic Acid) | 2950 (very broad) | 2955 (very broad) |
| ~1700-1760 | C=O Stretch (Carboxylic Acid) | 1725 (strong, sharp) | 1724 (strong, sharp) |
| ~1650-1680 | C=O Stretch (Amide I) | 1670 (strong, sharp) | 1671 (strong, sharp) |
| ~1515-1570 | N-H Bend (Amide II) | 1540 (medium) | 1541 (medium) |
Table 4: Mass Spectrometry Data (ESI+)
| m/z | Assignment | Batch A | Batch B |
| 159.0764 | [M+H]⁺ | 159.0765 | 159.0763 |
| 181.0583 | [M+Na]⁺ | 181.0584 | 181.0582 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.7 mL of deuterium oxide (D₂O).[1]
-
¹H NMR Acquisition: Proton NMR spectra were acquired using a standard single-pulse experiment.[2] Key parameters included a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons.[3]
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with proton decoupling.[4] A spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds were used.[5]
-
Data Processing: The collected data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.[6]
-
Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was acquired prior to the sample measurement and automatically subtracted.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the sample was prepared in a mixture of water and acetonitrile with 0.1% formic acid to facilitate ionization.
-
Acquisition: The sample solution was infused into the ESI source. The mass spectrometer was operated in positive ion mode, scanning a mass-to-charge (m/z) range of 50-500.[7]
-
Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and common adducts.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic analysis.
References
- 1. publish.uwo.ca [publish.uwo.ca]
- 2. rsc.org [rsc.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. bhu.ac.in [bhu.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Head-to-head comparison of different synthesis routes for (3-Oxopiperazin-2-yl)acetic acid
For researchers and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is of paramount importance. (3-Oxopiperazin-2-yl)acetic acid, a valuable building block in medicinal chemistry, can be synthesized through various pathways. This guide provides a head-to-head comparison of two plausible synthetic routes, offering insights into their respective methodologies, and presenting comparative data to inform strategic decisions in the laboratory.
Comparative Analysis of Synthetic Routes
The two routes presented here approach the construction of the this compound core from different starting materials and employ distinct chemical transformations.
| Parameter | Route 1: Cyclocondensation of a β-Keto Ester Derivative | Route 2: Cyclization of a Diamine Intermediate from Aspartic Acid |
| Starting Materials | Diethyl oxalate, a substituted acetone derivative | Aspartic acid |
| Key Reactions | Claisen condensation, Cyclocondensation | Amide bond formation, Reduction, Cyclization |
| Number of Steps | 2 | 3 |
| Potential Advantages | Potentially higher throughput, readily available starting materials. | Stereochemistry can be controlled from the chiral pool (aspartic acid). |
| Potential Challenges | Control of side reactions during condensation, purification of intermediates. | Requires protection/deprotection steps, potential for racemization. |
| Reagents & Solvents | Sodium ethoxide, ethanol, acetic acid | Boc-anhydride, isobutyl chloroformate, sodium borohydride, trifluoroacetic acid, dichloromethane |
| Overall Yield | Estimated moderate to high | Estimated moderate |
| Purity | Requires careful purification | Purification by chromatography may be necessary |
Experimental Protocols
Route 1: Synthesis via Cyclocondensation of a β-Keto Ester Derivative
This route is adapted from the synthesis of a structurally similar compound, (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid. It involves a Claisen condensation to form a β-keto ester, followed by cyclocondensation with ethylenediamine.
Step 1: Synthesis of Diethyl 2-acetonylsuccinate
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1 equivalent) in anhydrous ethanol, add diethyl oxalate (1 equivalent) at room temperature.
-
To this solution, add a solution of ethyl 3-oxobutanoate (1 equivalent) in anhydrous ethanol dropwise with stirring.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in water.
-
The aqueous solution is acidified with dilute hydrochloric acid and extracted with diethyl ether.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude diethyl 2-acetonylsuccinate.
Step 2: Synthesis of this compound
-
A solution of diethyl 2-acetonylsuccinate (1 equivalent) in ethanol is prepared.
-
To this solution, ethylenediamine (1 equivalent) and a catalytic amount of acetic acid are added.
-
The reaction mixture is heated at reflux for 24 hours.
-
The mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and diethyl ether and then purified by recrystallization from a suitable solvent system to yield this compound.
Route 2: Synthesis via Cyclization of a Diamine Intermediate from Aspartic Acid
This route is adapted from a general method for the synthesis of 3-substituted piperazine-2-acetic acid esters and utilizes a chiral starting material, aspartic acid.
Step 1: Synthesis of N-Boc-L-aspartic acid β-tert-butyl ester
-
To a solution of L-aspartic acid (1 equivalent) in a mixture of dioxane and water, add sodium hydroxide to adjust the pH to 9-10.
-
Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) and stir at room temperature for 4-6 hours, maintaining the pH with sodium hydroxide.
-
After the reaction is complete, wash the solution with ethyl acetate.
-
Acidify the aqueous layer with citric acid and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-Boc-L-aspartic acid.
-
The carboxylic acid is then selectively esterified to the β-tert-butyl ester using standard procedures.
Step 2: Synthesis of a Diamine Intermediate
-
The α-carboxylic acid of N-Boc-L-aspartic acid β-tert-butyl ester (1 equivalent) is activated using isobutyl chloroformate and N-methylmorpholine in anhydrous THF at -15°C.
-
The resulting mixed anhydride is then treated with a solution of ammonia in THF to form the corresponding amide.
-
The amide is subsequently reduced to the amine using a suitable reducing agent like sodium borohydride in the presence of a Lewis acid, or by catalytic hydrogenation, to yield the protected diamine.
Step 3: Cyclization to this compound
-
The protecting groups (Boc and tert-butyl ester) of the diamine intermediate are removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
The resulting diamino acid is then heated in a high-boiling point solvent (e.g., xylene or toluene with a catalytic amount of p-toluenesulfonic acid) to effect intramolecular cyclization via lactam formation.
-
The crude product is purified by column chromatography or recrystallization to afford this compound.
Visualization of Synthetic Strategies
The logical flow of the two proposed synthetic routes can be visualized in the following diagrams.
Caption: Comparative workflow of two plausible synthetic routes for this compound.
Reproducibility in Focus: A Comparative Guide to (3-Oxopiperazin-2-yl)acetic acid and its Alternatives in Experimental Research
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of the synthesis and application of (3-Oxopiperazin-2-yl)acetic acid, a notable scaffold in medicinal chemistry, particularly in the context of N-methyl-D-aspartate (NMDA) receptor antagonism. We delve into the intricacies of its synthesis, potential reproducibility challenges, and compare its performance with relevant alternatives, supported by experimental data and detailed protocols.
The piperazine ring is a cornerstone in the design of therapeutic agents due to its favorable physicochemical properties.[1][2] However, the synthesis of substituted piperazine derivatives, such as this compound, can present reproducibility challenges, including stereochemical control and the potential for side reactions.[3] This guide aims to provide clarity on these aspects to aid in experimental design and interpretation.
Synthesis and Reproducibility of Piperazine-Based Compounds
A representative synthesis for a closely related derivative, (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid, involves the reaction of a precursor with ethylenediamine in ethanol and acetic acid.[4] The reproducibility of such syntheses can be influenced by factors such as the purity of starting materials, precise control of reaction temperature and time, and the method of purification.
Potential Challenges Affecting Reproducibility:
-
Racemization: As documented in the synthesis of 3-phenyl substituted-2-piperazine acetic acid esters, racemization can occur, leading to a mixture of stereoisomers.[3] This is a critical factor as different isomers can exhibit varied biological activities.
-
Side Reactions: The formation of undesired side products, such as lactams instead of the desired piperazine ring, has been reported as a challenge in related syntheses.[3]
-
Yield Variability: The overall yield of the final product can be sensitive to minor variations in reaction conditions, impacting the reproducibility of obtaining sufficient material for subsequent experiments.
To mitigate these challenges, careful optimization of reaction conditions, rigorous characterization of intermediates and the final product (e.g., using NMR and chiral HPLC), and standardized purification protocols are essential.
Performance Comparison with Alternatives: NMDA Receptor Antagonism
This compound and its analogs are frequently investigated for their activity as NMDA receptor antagonists.[5][6][7] The NMDA receptor plays a crucial role in synaptic plasticity and neuronal function, and its dysregulation is implicated in various neurological disorders.[6] Therefore, a comparison with other well-characterized NMDA receptor antagonists is pertinent.
A prominent alternative is 3-((±)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) , a potent and selective competitive NMDA receptor antagonist.[8][9]
| Compound | Class | Reported IC50 (NMDA-evoked [3H]ACh release) | Key Characteristics |
| This compound Analogues | Competitive NMDA Receptor Antagonist | Data not available for direct comparison | Often investigated for neuroprotective effects. Synthetic challenges may impact reproducibility.[3][5][6] |
| CPP | Competitive NMDA Receptor Antagonist | 8 µM | Highly potent and selective. Well-characterized in vitro and in vivo.[8][9] |
Experimental Protocols
To ensure the reproducibility of findings when evaluating compounds like this compound and its alternatives, standardized and detailed experimental protocols are crucial.
Representative Synthesis of a (3-Oxopiperazin-2-ylidene)acetyl Derivative
This protocol is adapted from the synthesis of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid and illustrates a potential synthetic route for related compounds.[4]
Materials:
-
Precursor compound (e.g., a substituted oxobutenoic acid)
-
Ethylenediamine
-
Ethanol
-
Acetic acid
-
Ethyl acetate
Procedure:
-
Dissolve the precursor compound in ethanol and acetic acid.
-
Add a solution of ethylenediamine in ethanol dropwise to the precursor solution at 60 °C.
-
Heat the reaction mixture at 60 °C with stirring for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate.
-
Wash the precipitate with ethanol and ethyl acetate to yield the final product.
Competitive NMDA Receptor Radioligand Binding Assay
This protocol provides a general framework for assessing the binding affinity of test compounds to the NMDA receptor.[10][11]
Materials:
-
Rat brain membrane preparation containing NMDA receptors
-
Radioligand (e.g., --INVALID-LINK--MK-801)
-
Test compound (e.g., this compound or an alternative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, incubate the rat brain membrane preparation with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 and Ki values for the test compound.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Caption: General experimental workflow from synthesis to biological evaluation.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Action of 3-((+/-)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP): a new and highly potent antagonist of N-methyl-D-aspartate receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CPP, a new potent and selective NMDA antagonist. Depression of central neuron responses, affinity for [3H]D-AP5 binding sites on brain membranes and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
(3-Oxopiperazin-2-yl)acetic Acid: A Comparative Review of the Biological Landscape of its Structural Analogs
A comprehensive analysis of the therapeutic potential of the 3-oxopiperazine scaffold, contextualized through a review of its derivatives and related compounds, for researchers, scientists, and drug development professionals.
(3-Oxopiperazin-2-yl)acetic acid, a heterocyclic compound featuring a piperazine core, represents a chemical scaffold with largely unexplored biological activities. While direct experimental data on this specific molecule is limited in publicly available literature, a comparative analysis of its structural analogs, including piperazine and diketopiperazine derivatives, reveals a rich and diverse pharmacological landscape. This guide provides an objective comparison of the biological effects of these related compounds, supported by experimental data and detailed methodologies, to infer the potential therapeutic applications of this compound and to guide future research.
The piperazine ring is a prevalent motif in medicinal chemistry, known for its ability to confer favorable physicochemical properties that can enhance the pharmacokinetic profiles of drug candidates.[1] Modifications to the piperazine core have led to the development of a wide array of therapeutic agents with activities spanning anti-inflammatory, neuroprotective, and anticancer domains. This review synthesizes the existing literature on 3-oxopiperazine and related derivatives to provide a comparative framework for understanding the potential biological effects of this compound.
Anti-inflammatory and Analgesic Potential
Piperazine derivatives have shown significant promise as anti-inflammatory and analgesic agents.[2] The structural versatility of the piperazine scaffold allows for the design of molecules that can modulate key inflammatory pathways.
A study on methyl salicylate derivatives bearing a piperazine moiety demonstrated potent in vivo anti-inflammatory activities in xylol-induced ear edema and carrageenan-induced paw edema models in mice.[3] Notably, compounds M15 and M16 from this series exhibited anti-inflammatory effects comparable to the standard drug indomethacin at the same dose.[3] Furthermore, compound M16 was found to significantly inhibit the release of pro-inflammatory cytokines IL-6 and TNF-α and down-regulate COX-2 expression in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[3]
Another study synthesized a series of 1-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole and 1-((4-phenylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole derivatives and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema model.[4] Several of these compounds exhibited potent anti-inflammatory effects.[4]
Table 1: Comparison of Anti-inflammatory Activity of Piperazine Derivatives
| Compound | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |
| M15 | Mice | Carrageenan-induced paw edema | 100 mg/kg | 58.3% | [3] |
| M16 | Mice | Carrageenan-induced paw edema | 100 mg/kg | 62.5% | [3] |
| Aspirin | Mice | Carrageenan-induced paw edema | 100 mg/kg | 41.7% | [3] |
| Indomethacin | Mice | Carrageenan-induced paw edema | 5 mg/kg | 66.7% | [3] |
| 42-c | Rats | Carrageenan-induced paw edema | 50 mg/kg | 62.5% | [4] |
| 42-d | Rats | Carrageenan-induced paw edema | 50 mg/kg | 60.0% | [4] |
| 42-h | Rats | Carrageenan-induced paw edema | 50 mg/kg | 57.5% | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[4]
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Drug Administration: The test compounds, vehicle (control), and standard drug (e.g., Indomethacin or Aspirin) are administered orally or intraperitoneally.[3][4]
-
Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each animal.[4]
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Neuroprotective Activities
The potential for neuroprotection is another significant area of investigation for piperazine-containing compounds. Structurally related diketopiperazines (DKPs), which share a cyclic core with 3-oxopiperazines, have demonstrated a range of neuroprotective effects.
For instance, certain DKPs have been shown to protect cells from cytotoxicity and apoptosis induced by agents like hydrogen peroxide, beta-amyloid protein, and glutamate.[5] The neuroprotective mechanisms are thought to involve the attenuation of oxidative stress and regulation of apoptotic proteins.[5] Analogs of the neuroprotective tripeptide Gly-Pro-Glu (GPE) have also been synthesized and evaluated for their neuroprotective effects.[6]
While direct evidence for the neuroprotective effects of this compound is absent, the activities of its structural relatives suggest that this could be a promising avenue for future research.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effects of huperzine A. A natural cholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogues of the neuroprotective tripeptide Gly-Pro-Glu (GPE): synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (3-Oxopiperazin-2-yl)acetic acid: A Guide for Laboratory Professionals
Hazard Profile and Safety Summary
Based on data from structurally related compounds, (3-Oxopiperazin-2-yl)acetic acid should be handled as a hazardous substance. The piperazine moiety is associated with skin irritation, serious eye damage, and potential allergic reactions.[1][2] The acetic acid component, particularly in concentrated form, is corrosive and can cause severe skin and eye burns.[3] Therefore, strict adherence to safety precautions is paramount.
Key Safety Information:
| Parameter | Information | Sources |
| Primary Hazards | Expected to cause skin irritation and serious eye damage. May be harmful if swallowed. | [1][4][5] |
| Personal Protective Equipment (PPE) | Safety goggles/glasses, chemical-resistant gloves (e.g., nitrile), lab coat, and appropriate respiratory protection, especially if generating dust or aerosols. | [1][4] |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [4][6][7] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and acids. | [6][7] |
| Spill Procedure | Absorb spills with an inert material (e.g., sand, vermiculite) and collect for disposal as hazardous waste. Ensure proper ventilation and evacuate the immediate area if necessary. | [1][6] |
Experimental Protocols: Step-by-Step Disposal
The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.
1. Risk Assessment and Preparation:
-
Review all available safety information for piperazine and acetic acid-containing compounds.
-
Ensure a designated, properly labeled hazardous waste container is readily accessible. The label should clearly state "Hazardous Waste" and include the chemical name.[1]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
If there is a risk of generating dust or aerosols, use a certified respirator.
3. Waste Collection:
-
Carefully transfer any waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), into the designated hazardous waste container.[1]
-
Avoid mixing with incompatible wastes.[1]
4. Decontamination:
-
Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.[1]
-
Dispose of any contaminated cleaning materials as hazardous waste.[1]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.[1]
-
Contain the spill using an inert absorbent material such as vermiculite or sand.[1]
-
Carefully collect the absorbed material into the hazardous waste container.[1]
-
Clean the spill area thoroughly.
6. Final Disposal:
-
Securely seal the hazardous waste container.[1]
-
Dispose of the hazardous chemical waste in accordance with local, state, and federal regulations.[1][6] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling (3-Oxopiperazin-2-yl)acetic acid
Hazard Identification and Personal Protective Equipment
Based on data from analogous compounds, (3-Oxopiperazin-2-yl)acetic acid is presumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specification Examples |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves. |
| Eye & Face Protection | Safety glasses with side shields or goggles | Conforming to EN166 or OSHA 29 CFR 1910.133 standards. |
| Skin & Body Protection | Laboratory coat, long-sleeved | --- |
| Respiratory Protection | Use in a well-ventilated area. If dust/aerosols are generated, use a NIOSH-approved respirator. | N95 or P100 particulate respirator. |
Safe Handling and Engineering Controls
Proper handling procedures and engineering controls are critical to creating a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][2]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][2][3][4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing and Transfer: Conduct any operations that may generate dust, such as weighing, within a fume hood or a ventilated balance enclosure.
-
During Use: Avoid contact with skin, eyes, and clothing.[1][2][3] Do not breathe dust or fumes.[1]
-
After Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3][4]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][4][5]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2]
-
Skin Contact: Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4][5]
Storage and Disposal
Storage:
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4][5]
-
Do not allow the product to enter drains, other waterways, or soil.[1][3]
Safe Handling Workflow
The following diagram illustrates the procedural flow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
